molecular formula C7H12O3 B065944 (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester CAS No. 174292-58-1

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Cat. No.: B065944
CAS No.: 174292-58-1
M. Wt: 144.17 g/mol
InChI Key: ASZRODBLMORHAR-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a high-purity, stereochemically defined cyclic compound that serves as a versatile and valuable chiral building block in organic synthesis and medicinal chemistry research. This molecule possesses two stereocenters in the (1S,3S) configuration, making it an essential precursor for the construction of complex, enantiomerically pure structures. Its key functional groups—the ester and the secondary alcohol—provide distinct handles for synthetic manipulation, enabling its use in a wide range of transformations, including nucleophilic substitutions, reductions, oxidations, and ring-forming reactions.

Properties

IUPAC Name

methyl (1S,3S)-3-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZRODBLMORHAR-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Key Chiral Building Block in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 174292-58-1

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a high-value chiral building block of significant interest to the pharmaceutical industry. Its rigid cyclopentane core, adorned with strategically positioned functional groups, makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably carbocyclic nucleoside analogues with potent antiviral activities. The specific stereochemistry of this compound, with both the hydroxyl and the methoxycarbonyl groups in the cis configuration, is crucial for its utility in asymmetric synthesis, allowing for precise control over the three-dimensional architecture of the final drug product. This guide provides an in-depth overview of the synthesis, properties, and applications of this important synthetic intermediate, with a focus on the practical considerations for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is essential for its effective use in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 174292-58-1[1]
Molecular Formula C7H12O3[2][3][4]
Molecular Weight 144.17 g/mol [2][3]
Appearance Neat oil[2]
Purity ≥95%[3]
Solubility Soluble in DMSO[3]
Storage Temperature -20°C[5]

Note: Some physical properties such as boiling point and density are not consistently reported across publicly available sources. Experimental determination is recommended for precise values.

Synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Focus on Stereocontrol

The synthesis of enantiomerically pure (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a critical challenge that has been addressed through various stereoselective strategies. The most common and industrially viable approach involves the kinetic resolution of a racemic mixture of cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester.

Chemoenzymatic Synthesis via Lipase-Catalyzed Kinetic Resolution

The use of lipases for the kinetic resolution of racemic esters is a powerful and green chemistry approach to obtain chiral molecules. Candida antarctica lipase B (CALB) has been shown to be a particularly effective biocatalyst for the stereoselective acylation of the hydroxyl group of one enantiomer in the racemic mixture, leaving the desired (1S,3S)-enantiomer unreacted and thus allowing for its separation.

The underlying principle of this kinetic resolution is the difference in the rate of reaction of the two enantiomers with an acyl donor in the presence of the lipase. The enzyme's active site preferentially accommodates one enantiomer, leading to its selective acylation.

G racemate Racemic cis-3-hydroxy- cyclopentanecarboxylic acid methyl ester calb Candida antarctica lipase B (CALB) racemate->calb acyl_donor Acyl Donor (e.g., vinyl acetate) acyl_donor->calb acylated (1R,3R)-Acylated Ester calb->acylated Faster reaction desired (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester calb->desired Slower reaction (unreacted) separation Separation (e.g., chromatography) acylated->separation desired->separation

Caption: Chemoenzymatic resolution of racemic ester using CALB.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

The following is a generalized protocol for the kinetic resolution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester using CALB. Optimization of reaction conditions is crucial for achieving high enantiomeric excess (ee) and yield.

Materials:

  • Racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (for maintaining anhydrous conditions)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • To a solution of racemic cis-3-hydroxy-cyclopentanecarboxylic acid methyl ester in an anhydrous organic solvent, add the immobilized CALB and molecular sieves.

  • Add the acyl donor to the mixture. The molar ratio of the substrate to the acyl donor should be optimized, but a slight excess of the acyl donor is typically used.

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 40°C).

  • Monitor the progress of the reaction by a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and the enantiomeric excess of the substrate and the acylated product.

  • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the unreacted (1S,3S)-3-hydroxy-cyclopentanecarboxylic acid methyl ester from the acylated (1R,3R)-ester by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Immobilized Enzyme: Using an immobilized lipase simplifies the work-up process, as the enzyme can be easily removed by filtration and potentially reused.

  • Anhydrous Conditions: The presence of water can lead to hydrolysis of the ester, reducing the yield and complicating the purification. Molecular sieves help to scavenge any residual water.

  • Acyl Donor: Vinyl acetate is often used as it generates acetaldehyde as a byproduct, which is volatile and easily removed.

  • Reaction Monitoring: Careful monitoring is essential to stop the reaction at the optimal point to achieve the highest possible enantiomeric excess for both the unreacted starting material and the acylated product.

Applications in Drug Development

The primary application of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is as a chiral precursor for the synthesis of carbocyclic nucleoside analogues. These compounds are structurally similar to natural nucleosides but contain a carbocyclic ring instead of a furanose sugar. This modification often imparts greater metabolic stability and can lead to potent and selective antiviral activity.

Key Intermediate in the Synthesis of Antiviral Drugs

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a crucial intermediate in the synthesis of several important antiviral drugs, including:

  • Carbovir: A potent inhibitor of HIV reverse transcriptase.

  • Abacavir: A widely used anti-HIV drug.

  • Entecavir: A highly effective treatment for hepatitis B virus (HBV) infection.

The synthesis of these drugs typically involves the conversion of the hydroxyl and methoxycarbonyl groups of the cyclopentane ring into the purine or pyrimidine base and the hydroxymethyl side chain found in the final drug molecule. The defined stereochemistry of the starting material is essential for obtaining the biologically active enantiomer of the drug.

G start (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester step1 Functional Group Interconversion start->step1 step2 Introduction of Nitrogen Functionality step1->step2 step3 Glycosylation with Nucleobase Precursor step2->step3 step4 Final Modifications and Deprotection step3->step4 final Carbocyclic Nucleoside Analogue (e.g., Entecavir, Abacavir) step4->final

Caption: Generalized synthetic pathway from the title compound to carbocyclic nucleoside analogues.

Conclusion

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a cornerstone chiral building block in modern medicinal chemistry. Its efficient synthesis, primarily through chemoenzymatic resolution, provides access to a key structural motif for the development of life-saving antiviral drugs. A thorough understanding of its synthesis, properties, and reaction pathways is indispensable for scientists and researchers working in the field of drug discovery and development. The continued exploration of stereoselective synthetic methods and the application of this versatile intermediate in the synthesis of new therapeutic agents will undoubtedly remain an active area of research.

References

  • CP Lab Safety. methyl (1S, 3R)-3-hydroxycyclopentanecarboxylate, min 97%, 100 mg. [Link]

  • Chemsrc. CAS#:32811-76-0 | methyl 3-hydroxycyclopentane-1-carboxylate. [Link]

  • Labchem. (1R,3S)-3-Hydroxycyclopentane carboxylic acid methyl ester. [Link]

Sources

A-Technical-Guide-to-the-Nomenclature-and-Identification-of-Methyl-(1S,3S)-3-hydroxycyclopentanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate is a chiral building block crucial in the synthesis of various pharmacologically active molecules. The precise identification of this compound is paramount for ensuring experimental reproducibility, adhering to regulatory standards, and facilitating clear communication within the scientific community. This guide provides a comprehensive overview of the nomenclature, synonyms, and digital identifiers for methyl (1S,3S)-3-hydroxycyclopentanecarboxylate. It is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling accurate database searching, procurement, and documentation.

Core Molecular Structure and Stereochemistry

To understand the origins of its various names, one must first deconstruct the molecule itself. Methyl (1S,3S)-3-hydroxycyclopentanecarboxylate is a substituted cycloalkane.[1] Its structure consists of:

  • A Cyclopentane Ring: A five-carbon aliphatic ring that forms the backbone of the molecule.[1]

  • A Methyl Ester Group (-COOCH₃): A carboxyl group where the acidic proton is replaced by a methyl group. This functional group is given the highest priority in IUPAC naming for this molecule.[2]

  • A Hydroxyl Group (-OH): An alcohol functional group.

  • Defined Stereochemistry: The prefixes "(1S, 3S)" designate the absolute configuration at the two stereocenters (carbons 1 and 3), which is critical for its specific biological activity and chemical reactivity.

Systematic (IUPAC) Nomenclature Deconstructed

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to avoid ambiguity.[3] The name "methyl (1S,3S)-3-hydroxycyclopentanecarboxylate" is derived as follows:

  • Parent Structure: The principal functional group is the ester, which has higher priority than the alcohol.[2] The parent structure is therefore named as a salt or ester of a carboxylic acid. The cyclic alkane is a cyclopentane.[4] When the carboxyl group is attached to a ring, the suffix "-carboxylate" is used. This gives the base name cyclopentanecarboxylate .

  • Ester Group: The alkyl group attached to the oxygen of the ester is named first. In this case, it is a methyl group.

  • Substituents: A hydroxyl group is present on the ring. As a substituent, it is denoted by the prefix "hydroxy ".

  • Numbering (Locants): The carbon atom of the ring attached to the principal functional group (the carboxylate) is assigned position 1.[5] The ring is then numbered to give the other substituent (the hydroxyl group) the lowest possible number, which is 3. This gives 3-hydroxy .

  • Stereochemistry: The absolute configurations at positions 1 and 3 are specified using the Cahn-Ingold-Prelog priority rules, designated as (1S, 3S) .

Combining these elements yields the full, unambiguous IUPAC name: methyl (1S,3S)-3-hydroxycyclopentanecarboxylate .

IUPAC_Nomenclature cluster_main IUPAC Name Breakdown Full_Name methyl (1S,3S)-3-hydroxycyclopentanecarboxylate Methyl methyl (Ester Alkyl Group) Full_Name->Methyl Prefix Stereochem (1S,3S) (Stereochemistry) Full_Name->Stereochem Descriptor Hydroxy 3-hydroxy (Substituent & Locant) Full_Name->Hydroxy Substituent Parent cyclopentanecarboxylate (Parent Structure) Full_Name->Parent Base Name Verification_Workflow cluster_procurement Procurement & Initial Check cluster_validation Analytical Validation cluster_documentation Finalization Start Identify Compound (Name or CAS 79598-73-5) DB_Search Cross-Reference in Databases (PubChem, etc.) Start->DB_Search Order Procure from Vendor DB_Search->Order Receive Receive Chemical & Quarantine Order->Receive CofA Review Certificate of Analysis (CofA) & Label Receive->CofA InHouse_Analysis Internal Analysis (e.g., NMR) CofA->InHouse_Analysis If required Release Release from Quarantine for Use CofA->Release CofA Sufficient Data_Compare Compare Data to CofA & Literature InHouse_Analysis->Data_Compare Data_Compare->Release Data Match Record Document All Identifiers & Lot Number in Records Release->Record

Sources

A Senior Application Scientist's Guide to the Stereochemistry of Methyl 3-Hydroxycyclopentanecarboxylate: Synthesis, Analysis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of Stereoisomerism in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. A molecule's chirality can profoundly influence its pharmacological and toxicological properties. The seemingly subtle difference between enantiomers or diastereomers can be the difference between a potent therapeutic and an inert or even harmful compound. It is within this context that we delve into the stereochemistry of methyl 3-hydroxycyclopentanecarboxylate, a versatile chiral building block whose stereoisomers are pivotal in the synthesis of a variety of biologically active molecules, most notably prostaglandins and their analogues.[1][2][3][4] This guide provides an in-depth technical overview of the synthesis, separation, and characterization of the stereoisomers of methyl 3-hydroxycyclopentanecarboxylate, tailored for researchers, scientists, and professionals in the field of drug development.

Understanding the Stereoisomers of Methyl 3-Hydroxycyclopentanecarboxylate

Methyl 3-hydroxycyclopentanecarboxylate possesses two stereogenic centers, at carbons 1 and 3. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis isomers, where the hydroxyl and methoxycarbonyl groups are on the same face of the cyclopentane ring, and the trans isomers, where they are on opposite faces.

  • (1R, 3S)-methyl 3-hydroxycyclopentanecarboxylate and (1S, 3R)-methyl 3-hydroxycyclopentanecarboxylate (cis enantiomers)

  • (1R, 3R)-methyl 3-hydroxycyclopentanecarboxylate and (1S, 3S)-methyl 3-hydroxycyclopentanecarboxylate (trans enantiomers)

The ability to selectively synthesize and isolate each of these stereoisomers is crucial for their application in the stereocontrolled synthesis of complex target molecules.

Caption: The four stereoisomers of methyl 3-hydroxycyclopentanecarboxylate.

Stereoselective Synthetic Strategies

The synthesis of stereopure 3-hydroxycyclopentanecarboxylic acid methyl ester is a well-explored area, driven by its utility. The primary strategies involve the stereoselective reduction of the corresponding ketoester, methyl 3-oxocyclopentanecarboxylate, and the enzymatic resolution of racemic mixtures.

Diastereoselective Reduction of Methyl 3-Oxocyclopentanecarboxylate

The most common approach to introduce the hydroxyl group is through the reduction of the ketone in methyl 3-oxocyclopentanecarboxylate. The choice of reducing agent is critical in determining the diastereoselectivity of the reaction, with a general preference for the formation of the thermodynamically more stable trans isomer.

Mechanism Insight: The stereochemical outcome of the reduction of cyclic ketones is governed by the direction of hydride attack.[5] For unhindered ketones, axial attack from the less hindered face is generally favored, leading to the equatorial alcohol (the trans isomer in this case). However, sterically demanding reducing agents may favor equatorial attack, yielding the axial alcohol (cis isomer).

Experimental Protocol: Synthesis of trans-Methyl 3-Hydroxycyclopentanecarboxylate

This protocol is adapted from established procedures for the stereoselective reduction of cyclic ketones.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C. The use of NaBH₄ generally favors the formation of the more stable trans isomer.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the trans and cis isomers.

Reducing AgentTypical trans:cis RatioReference
Sodium Borohydride (NaBH₄)~4:1 to 9:1[6]
Lithium Tri-tert-butoxyaluminum Hydride>9:1[5]
Enzymatic Kinetic Resolution

For obtaining enantiomerically pure isomers, enzymatic kinetic resolution is a powerful and environmentally benign strategy. Lipases are commonly employed to selectively acylate or hydrolyze one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.

Principle of Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (as unreacted starting material).

Experimental Protocol: Lipase-Catalyzed Resolution of (±)-cis-Methyl 3-Hydroxycyclopentanecarboxylate

This protocol is based on the principles of lipase-catalyzed kinetic resolution of cyclic alcohols.

  • Reaction Setup: In a flask, dissolve racemic cis-methyl 3-hydroxycyclopentanecarboxylate (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether).

  • Acyl Donor: Add an acyl donor, such as vinyl acetate (2.0 eq).

  • Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL), typically 10-20% by weight of the substrate.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the conversion by chiral HPLC or GC.

  • Termination: Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separation: Concentrate the filtrate and separate the acylated product from the unreacted alcohol by flash column chromatography.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiopure alcohol.

Caption: Workflow for the enzymatic kinetic resolution of a racemic ester.

Analytical Techniques for Stereochemical Characterization

The accurate determination of the stereochemical purity of methyl 3-hydroxycyclopentanecarboxylate is essential. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Selection of Chiral Stationary Phase: The choice of CSP is critical and often requires screening. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including esters and alcohols.

Typical Chiral HPLC Method Parameters (Illustrative)

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Under these conditions, the four stereoisomers would be expected to elute as distinct peaks, allowing for the determination of both the diastereomeric ratio (cis vs. trans) and the enantiomeric excess of each diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) of the diastereomers. The key is to analyze the coupling constants between the protons on carbons 1 and 3.

¹H NMR Spectroscopy for cis vs. trans Isomer Differentiation:

The vicinal coupling constant (³JH1-H3) is diagnostic for the relative orientation of the protons on C1 and C3.

  • cis-Isomers: In the cis isomers, the H1 and H3 protons are on the same face of the ring. Due to the puckered nature of the cyclopentane ring, the dihedral angle between these protons is typically in the range of 0-30° or 150-180°, leading to a larger coupling constant (typically 6-8 Hz).

  • trans-Isomers: In the trans isomers, the H1 and H3 protons are on opposite faces of the ring. The dihedral angle is closer to 90°, resulting in a smaller coupling constant (typically 2-4 Hz).

¹³C NMR Spectroscopy:

The chemical shifts of the ring carbons can also differ between the cis and trans isomers due to steric effects. Generally, the carbon atoms in the more sterically hindered cis isomer will exhibit upfield shifts compared to the corresponding carbons in the trans isomer.

Application in Drug Development: A Prostaglandin Synthesis Case Study

The stereoisomers of methyl 3-hydroxycyclopentanecarboxylate are crucial intermediates in the synthesis of prostaglandins, which are potent lipid mediators involved in a wide range of physiological processes. The stereochemistry of the cyclopentane core is directly translated into the final prostaglandin product, making the stereoselective synthesis of this building block of utmost importance.

For example, the synthesis of Prostaglandin E₁ (PGE₁) methyl ester often utilizes a chiral cyclopentanone derivative that can be prepared from a specific stereoisomer of methyl 3-hydroxycyclopentanecarboxylate. The stereocenters at C1 and C3 of the starting material dictate the stereochemistry of the corresponding positions in the final prostaglandin molecule.

Caption: Simplified synthetic route from methyl 3-hydroxycyclopentanecarboxylate to a prostaglandin.

Conclusion and Future Outlook

The stereochemistry of methyl 3-hydroxycyclopentanecarboxylate is a critical consideration for its application as a chiral building block in pharmaceutical synthesis. The ability to control and analyze the stereochemical outcome of its synthesis is essential for the efficient and stereocontrolled construction of complex drug molecules. This guide has provided a comprehensive overview of the key synthetic strategies, analytical techniques, and applications of this important molecule. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and selective methods for the synthesis and analysis of chiral building blocks like methyl 3-hydroxycyclopentanecarboxylate will remain a key area of research and development in the pharmaceutical industry.

References

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Politechnico di Milano. (n.d.). Biocatalytic synthesis of chiral cyclic γ-oxoesters by sequential C-H hydroxylation, alcohol oxidation and alkene reduction. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

  • Stoltz, B. M., & Virgil, S. C. (2012). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Organic letters, 14(22), 5780–5783.
  • Politechnico di Milano. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Retrieved from [Link]

  • Feringa, B. L., et al. (2002). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. Organic Letters, 4(15), 2533-2536.
  • Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

  • Gao, D., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8048.
  • Forró, E., & Fülöp, F. (2010). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 21(13-14), 1695-1701.
  • Connon, S. J. (2008). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Organic Chemistry Portal.
  • Beilstein Journals. (2023). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. Retrieved from [Link]

  • MDPI. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Arndt, H. C., et al. (1976). The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins, 11(3), 569-572.
  • MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Baumann, H., Franklin, N. C., & Möhrle, H. (1967). The configurations and conformations of 2-carboxycyclopentanols and the corresponding methyl and ethyl esters. Tetrahedron, 23(11), 4331-4336.
  • ResearchGate. (n.d.). Lipase-mediated kinetic resolution of meso-cyclopent-2-en-1,4-diacetate. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • MDPI. (2024). Thermodynamic and Kinetic Studies on the Synthesis of Methyl Oleate Catalyzed by Lipase. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereoselective reduction of ketones by various vegetables. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 3-oxocyclopentanecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (1R)-3-oxocyclopentane-1-carboxylate. Retrieved from [Link]

  • Semantic Scholar. (1991). Characterization of methyl derivatives of cyclopentadiene monomer and dimer by 13C NMR spectroscopy. Retrieved from [Link]

Sources

Spectroscopic Analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereochemically defined structure makes it a valuable intermediate in the synthesis of complex molecules, including prostaglandins and other biologically active compounds. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation during synthetic campaigns. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereochemistry

The fundamental step in interpreting spectroscopic data is a clear understanding of the molecule's structure. (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1S,3S)" designation defines the absolute configuration at these centers, leading to a specific three-dimensional arrangement of the substituents.

Figure 1. 2D representation of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester with key atoms labeled. The dashed lines at C1 and C3 indicate the stereochemical orientation of the hydrogen atoms, defining the S configuration at both centers.

Spectroscopic Data Acquisition: A General Workflow

The acquisition of high-quality spectroscopic data is crucial for accurate analysis. The following diagram outlines a typical workflow for the characterization of a synthetic compound like (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Verification synthesis Synthesis of (1S,3S)-isomer purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure_elucidation Structure Confirmation interpretation->structure_elucidation purity Purity Assessment structure_elucidation->purity final_report final_report purity->final_report Final Report

Figure 2. A generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: Record the spectrum using standard pulse sequences. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected ¹H NMR Data (Predicted):

While experimentally obtained data is not publicly available, a predicted ¹H NMR spectrum would exhibit distinct signals for the different protons in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
O-CH₃3.6 - 3.8s-
H12.8 - 3.0m-
H34.2 - 4.4m-
CH₂ (ring)1.6 - 2.2m-
OHVariablebr s-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Experimental Protocol:

The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Data (Predicted):

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (ester)170 - 175
C3 (C-OH)70 - 75
O-CH₃50 - 55
C145 - 50
CH₂ (ring)25 - 40

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a neat thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration
3500 - 3200 (broad)O-HStretching
2980 - 2850C-H (sp³)Stretching
1750 - 1730C=O (ester)Stretching
1250 - 1000C-OStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

  • Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Mass Spectrum Data:

  • Molecular Formula: C₇H₁₂O₃

  • Molecular Weight: 144.17 g/mol

  • Expected Molecular Ion Peak (M+H)⁺: m/z 145.08

The comprehensive spectroscopic analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, employing ¹H NMR, ¹³C NMR, IR, and MS, is indispensable for its unequivocal characterization. While this guide provides an overview of the expected data and the methodologies for its acquisition, it is crucial to note that the actual experimental data may vary slightly depending on the specific conditions used. The protocols and predicted data presented herein serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling them to confidently verify its structure and purity in their synthetic endeavors.

References

Note: As specific experimental data for (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is not publicly available in the searched literature, this reference section provides general authoritative sources for the spectroscopic techniques discussed.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Methodological & Application

Chiral Synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a pivotal chiral building block in the synthesis of a variety of pharmacologically significant molecules, most notably carbocyclic nucleoside analogues.[1][2] These analogues are crucial in the development of antiviral and anticancer therapies due to their enhanced stability against enzymatic degradation compared to their natural counterparts.[1] The precise stereochemical arrangement of the hydroxyl and ester functionalities on the cyclopentane ring is paramount for biological activity, necessitating highly stereoselective synthetic strategies.

This application note provides a comprehensive guide to the chiral synthesis of this valuable intermediate. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-tested protocols, and offer insights into process optimization and characterization. The methodologies described herein are designed to be robust and scalable, catering to the needs of researchers in both academic and industrial drug development settings.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to the target molecule involves the stereoselective reduction of a prochiral ketone precursor, methyl 3-oxocyclopentanecarboxylate. This strategy hinges on the ability to control the facial selectivity of the hydride attack on the carbonyl group.

Retrosynthesis Target (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester Ketone Methyl 3-oxocyclopentanecarboxylate Target->Ketone Stereoselective Reduction Diester Dimethyl 1,3-cyclopentanedicarboxylate Ketone->Diester Dieckmann Condensation

Caption: Retrosynthetic pathway for the target molecule.

The primary challenge lies in establishing the two desired stereocenters with high fidelity. Two prominent and effective strategies to achieve this are:

  • Asymmetric Reduction: Employing a chiral reducing agent or catalyst to directly convert the prochiral ketone into the desired enantiomerically enriched alcohol. The Corey-Itsuno reduction is a particularly powerful method for this transformation.[3][4]

  • Enzymatic Resolution: Utilizing lipases to selectively acylate or hydrolyze a racemic mixture of the hydroxy ester, allowing for the separation of the desired enantiomer.[5][6]

This guide will focus on the asymmetric reduction approach due to its high efficiency and stereocontrol.

Detailed Synthetic Protocol: An Asymmetric Reduction Approach

This section outlines a validated, step-by-step protocol for the synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester, commencing from readily available starting materials.

Part 1: Synthesis of the Prochiral Ketone Precursor

The synthesis begins with the Dieckmann condensation of dimethyl adipate to form the cyclic β-keto ester, followed by hydrolysis and decarboxylation, and subsequent re-esterification to yield methyl 3-oxocyclopentanecarboxylate.

Workflow_Part1 cluster_0 Synthesis of Methyl 3-oxocyclopentanecarboxylate A Dimethyl Adipate B Dieckmann Condensation (NaH, Toluene) A->B C Methyl 2-oxocyclopentane-1-carboxylate B->C D Hydrolysis & Decarboxylation (aq. HCl, heat) C->D E 3-Oxocyclopentanecarboxylic acid D->E F Esterification (MeOH, H2SO4) E->F G Methyl 3-oxocyclopentanecarboxylate F->G Workflow_Part2 cluster_1 Asymmetric Reduction H Methyl 3-oxocyclopentanecarboxylate I Corey-Itsuno Reduction ((R)-CBS catalyst, BH3-THF) H->I J (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester I->J

Sources

Introduction: The Underappreciated Value of the Cyclopentane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enantioselective Synthesis of Cyclopentane Building Blocks

The cyclopentane ring, a fundamental carbocycle ubiquitous in nature, represents a core structural motif in a vast array of natural products and pharmaceuticals. Despite its prevalence, it has historically been perceived as a synthetically challenging scaffold, particularly when multiple stereocenters are required.[1] This perception has led to its underutilization in drug discovery programs compared to more traditionally "privileged" structures like the cyclohexane ring.[1][2] However, this view is rapidly becoming outdated. Modern synthetic organic chemistry has furnished a powerful and diverse toolkit for the stereocontrolled construction of complex cyclopentanoid molecules.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of procedures to explain the underlying principles and strategic considerations for synthesizing these valuable building blocks. We will explore several field-proven, enantioselective methodologies, providing not just protocols, but the causal logic behind the experimental design. By highlighting these accessible and robust technologies, we contend that the cyclopentane framework should be regarded as a privileged scaffold for modern medicinal chemistry, poised to unlock new frontiers in therapeutic development.[1][3]

Strategic Approaches to Asymmetric Cyclopentane Synthesis

The construction of a five-membered ring with precise stereochemical control can be approached from several distinct strategic standpoints. The choice of strategy is dictated by the desired substitution pattern, the available starting materials, and the required level of stereochemical complexity.

G cluster_strategies Key Synthetic Strategies A Asymmetric Cycloadditions ([3+2]) End Enantioenriched Cyclopentane Building Block A->End B Organocatalytic Cascade Reactions B->End C Asymmetric Intramolecular Cyclizations C->End D Kinetic & Dynamic Kinetic Resolution D->End Start Acyclic Precursors Start->A Start->B Start->C Racemic Racemic Cyclopentane Precursor Racemic->D G A Enal + Chiral Amine Catalyst B Chiral Iminium Ion (LUMO Lowered) A->B - H₂O C 1st Michael Addition (Intermolecular) B->C + Nucleophile D Chiral Enamine Intermediate C->D E 2nd Michael Addition (Intramolecular Cyclization) D->E F Cyclized Iminium Ion E->F G Hydrolysis F->G H Product + Catalyst Regeneration G->H H->A Catalytic Cycle

Caption: Catalytic cycle for organocatalytic double Michael addition.

Protocol: Enantioselective Synthesis of a Polysubstituted Cyclopentanone

This protocol is adapted from the work of Ma, A.; Ma, D. Org. Lett. 2010, 12 (16), 3634–3637. [4] Materials:

  • Cinnamaldehyde (1.0 equiv)

  • Ethyl 2-acetyl-5-phenyl-2,3-didehydro-5-oxopentanoate (1.1 equiv)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.2 equiv)

  • Benzoic Acid (0.2 equiv)

  • Chloroform (CHCl₃), anhydrous

  • Standard glassware for organic synthesis, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the β-keto ester (1.1 equiv, e.g., 0.28 mmol).

  • Add the chiral catalyst (0.2 equiv, e.g., 0.05 mmol) and the co-catalyst benzoic acid (0.2 equiv, e.g., 0.05 mmol).

  • Place the flask under an inert atmosphere of argon.

  • Add anhydrous chloroform (2.5 mL) via syringe.

  • Add the α,β-unsaturated aldehyde (1.0 equiv, e.g., 0.25 mmol) via syringe and stir the resulting solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired cyclopentanone product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Substrate Scope and Performance
EntryAldehyde (R)Yield (%)dree (%)
1Phenyl91>20:199
24-Chlorophenyl95>20:199
32-Naphthyl94>20:199
42-Furyl85>20:199
5(E)-Styryl8115:198
6Propyl7210:197
Data synthesized from Ma, A.; Ma, D. Org. Lett. 2010, 12 (16).
[4]

Asymmetric Intramolecular Heck Reaction: A Powerful C-C Bond Formation

The intramolecular Heck reaction is a robust and reliable method for constructing five- and six-membered rings. In its asymmetric variant, a chiral ligand, typically a phosphine like (S)-BINAP, coordinates to a palladium catalyst to control the facial selectivity of the migratory insertion step, thereby establishing the stereochemistry of the newly formed C-C bond. [2]

Causality and Mechanism

The reaction is initiated by the oxidative addition of a Pd(0) complex to an aryl or vinyl halide (or triflate). The resulting Pd(II) species then undergoes an intramolecular migratory insertion with a tethered alkene. This is the key stereochemistry-determining step. The chiral ligand environment dictates how the alkene coordinates and inserts into the Pd-C bond, leading to the enantioenriched carbocycle. The cycle is completed by a β-hydride elimination to form the product and regenerate a Pd-H species, which, upon reductive elimination (often with a base), regenerates the Pd(0) catalyst. This strategy was famously used in the synthesis of capnellene. [2]

General Workflow for an Asymmetric Heck Reaction

G A Assemble Reactants (Substrate, Base, Solvent) in Inert Glovebox C Combine Reactants and Catalyst Under Argon A->C B Prepare Catalyst Solution (Pd source + Chiral Ligand) Allow for pre-formation B->C D Heat Reaction Mixture (e.g., 80-100 °C) C->D E Monitor by TLC/GC-MS D->E F Aqueous Workup & Extraction E->F Reaction Complete G Purification (Column Chromatography) F->G H Stereochemical Analysis (Chiral HPLC/SFC) G->H

Caption: Typical experimental workflow for an asymmetric Heck reaction.

Copper-Hydride Catalyzed Intramolecular Hydroalkylation

A more recent and highly effective strategy for forming cyclopentanes involves the copper-hydride catalyzed enantioselective intramolecular hydroalkylation of alkenes tethered to an alkyl halide. This method is notable for its mild conditions and excellent functional group tolerance. [5]

Causality and Mechanism

The active catalyst is a chiral copper(I) hydride complex, generated in situ from a copper(I) precursor, a chiral ligand (e.g., a DTBM-SEGPHOS derivative), and a silane hydride source. The mechanism is believed to proceed via the radical cyclization of an alkyl radical generated from the halide-tethered styrene. The enantioselectivity is controlled by the chiral copper complex in the subsequent C-C bond-forming step. This method provides access to a range of enantioenriched carbocycles and heterocycles. [5]

Protocol: General Procedure for Enantioselective Intramolecular Hydroalkylation

This protocol is a generalized representation based on the work of Wang, Y.-M.; et al. J. Am. Chem. Soc. 2015, 137, 10524–10527. [5] Materials:

  • Halide-tethered styrene substrate (1.0 equiv)

  • Cu(OAc)₂·H₂O (5 mol %)

  • Chiral ligand (e.g., (R)-DTBM-SEGPHOS) (5.5 mol %)

  • NaOtBu (1.2 equiv)

  • (EtO)₂MeSiH (2.0 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, charge a vial with Cu(OAc)₂·H₂O (5 mol %) and the chiral ligand (5.5 mol %).

  • Add anhydrous toluene and stir for 30 minutes to allow for catalyst pre-formation.

  • To this solution, add the substrate (1.0 equiv) and NaOtBu (1.2 equiv).

  • Seal the vial and remove it from the glovebox.

  • Add the silane (2.0 equiv) via syringe and place the vial in a preheated block at the desired temperature (e.g., 50 °C).

  • Stir for the specified time (e.g., 12-24 hours), monitoring by GC-MS or TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the enantioenriched cyclopentane product.

Conclusion

The enantioselective synthesis of cyclopentane building blocks is no longer a bottleneck for medicinal chemistry or natural product synthesis. The strategic application of powerful catalytic methods, including organocatalytic cascades, transition-metal-catalyzed cyclizations, and modern resolution techniques, provides robust and scalable access to a vast chemical space. By understanding the mechanistic underpinnings of these transformations, researchers can rationally design and execute syntheses of highly complex and stereochemically rich cyclopentane cores, firmly establishing this scaffold as a privileged structure for the development of next-generation therapeutics.

References

  • Wang, Y.-M., Bruno, N. C., Placeres, A. L., Zhu, S., & Buchwald, S. L. (2015). Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Radical Relay. Journal of the American Chemical Society, 137(33), 10524–10527. [Link]

  • Luo, Z., Gao, L., He, D., Tian, Y., Liu, J., & Zheng, Y. (2025). Diastereo- and Enantioselective [3 + 2] Cycloaddition of π-Allyl 1,3-Dipoles with α,β-Unsaturated Aldehydes. Organic Letters, 27(6), 1847–1852. [Link]

  • de Meira, P. R. R., & de Souza, R. O. M. A. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(10), 6129–6184. [Link]

  • O'Malley, S. J. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting, The Scripps Research Institute. [Link]

  • Ma, A., & Ma, D. (2010). Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions. Organic Letters, 12(16), 3634–3637. [Link]

  • Gademann, K., & Tasca, F. (2012). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. CHIMIA International Journal for Chemistry, 66(12), 918-922. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane Synthesis. . [Link]

Sources

Application Note: Enantioselective Analysis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation and quantification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. This chiral intermediate is a critical building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its enantiomeric purity essential for quality control and regulatory compliance. The described method utilizes a polysaccharide-based chiral stationary phase under normal-phase conditions, providing excellent resolution and reproducibility for researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a key chiral intermediate whose enantiomeric purity can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, a reliable and accurate analytical method to determine the enantiomeric excess (ee) is a critical requirement in the drug development pipeline.[1]

High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most prevalent and powerful technique for the separation of enantiomers.[1][2][3] The direct approach, where enantiomers are separated based on their differential interactions with the CSP, is often preferred over indirect methods that require derivatization.[4] This preference stems from the direct method's simplicity and avoidance of potential kinetic resolution issues associated with derivatizing agents.

This guide provides a comprehensive protocol for the chiral separation of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. We will delve into the rationale behind the selection of the chiral stationary phase and mobile phase composition, drawing upon established principles of chiral recognition.

Principle of Chiral Separation

The fundamental mechanism of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. According to Dalgliesh's three-point interaction model, a minimum of three simultaneous interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance) are necessary for chiral recognition. At least one of these interactions must be stereochemically dependent.

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability in separating a wide array of chiral molecules.[5][6][7] The helical structure of these polymers creates a chiral environment with numerous stereospecific interaction sites, facilitating the separation of enantiomers.[6]

Experimental Protocol

This section details the necessary materials, instrumentation, and step-by-step procedures for the successful implementation of this analytical method.

Materials and Instrumentation
  • Analytes: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester and its corresponding (1R,3R)-enantiomer.

  • Solvents: HPLC-grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic Acid (TFA).

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the enantioselective analysis.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD-H or equivalent)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Rationale for Method Parameters
  • Chiral Stationary Phase: An amylose-based CSP was selected due to its proven efficacy in resolving a broad range of chiral compounds, including esters and alcohols. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and dipole-dipole interactions, which are crucial for the chiral recognition of the analyte's hydroxyl and ester functional groups.

  • Mobile Phase: A normal-phase mobile phase consisting of n-hexane and an alcohol modifier (2-propanol) is employed. This combination allows for the modulation of retention times and enantioselectivity. The small addition of Trifluoroacetic Acid (TFA) can improve peak shape and resolution for acidic or polar analytes by minimizing tailing. A similar mobile phase composition has been successfully used for the separation of a structurally related compound, S-3-cyclohexenecarboxylic acid.

  • Detection: The analyte lacks a strong chromophore, necessitating detection at a low UV wavelength, such as 210 nm, to ensure adequate sensitivity.

Step-by-Step Protocol
  • Mobile Phase Preparation: Carefully measure and mix 900 mL of n-hexane, 100 mL of 2-propanol, and 1 mL of trifluoroacetic acid. Degas the solution using an appropriate method (e.g., sonication or vacuum filtration).

  • System Equilibration: Install the chiral column and equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

  • Standard Preparation:

    • Prepare a stock solution of the racemic mixture of 3-Hydroxy-cyclopentanecarboxylic acid methyl ester at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a standard solution of the (1S,3S)-enantiomer at a concentration of 1 mg/mL in the mobile phase.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection and Data Acquisition:

    • Inject the racemic standard to confirm the separation and identify the retention times of both enantiomers.

    • Inject the (1S,3S)-enantiomer standard to confirm the elution order.

    • Inject the sample solution.

    • Acquire the chromatograms for each injection.

Data Analysis and System Suitability

For quantitative analysis, the enantiomeric purity is calculated as a percentage of the peak area of the desired enantiomer relative to the total peak area of both enantiomers.

Enantiomeric Purity (%) = [Area of (1S,3S) peak / (Area of (1S,3S) peak + Area of (1R,3R) peak)] x 100

To ensure the validity of the results, the following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the two enantiomer peaks
Tailing Factor (Tf) ≤ 2.0 for the (1S,3S)-enantiomer peak
Theoretical Plates (N) ≥ 2000 for the (1S,3S)-enantiomer peak

Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results MobilePhase Mobile Phase Preparation (Hexane/IPA/TFA) Equilibration System Equilibration MobilePhase->Equilibration StandardPrep Standard Preparation (Racemate & Pure Enantiomer) Injection Inject Samples & Standards StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Equilibration->Injection DataAcq Data Acquisition Injection->DataAcq PeakIntegration Peak Integration & Identification DataAcq->PeakIntegration SystemSuitability System Suitability Check (Resolution, Tailing) PeakIntegration->SystemSuitability Quantification Quantification of Enantiomeric Purity SystemSuitability->Quantification

Sources

Application Note: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester as a Chiral Scaffold for Novel Carbocyclic Nucleoside Analogues in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antiviral Scaffolds

The relentless emergence of drug-resistant viral strains and novel viral pathogens necessitates a continuous search for new antiviral agents. Nucleoside analogues are a cornerstone of antiviral therapy, effectively treating infections caused by HIV, hepatitis B and C viruses, and herpesviruses.[1][2] Their mechanism relies on mimicking natural nucleosides, leading to the termination of viral DNA or RNA chain synthesis by viral polymerases.[1] A significant advancement in this class is the development of carbocyclic nucleosides, where the oxygen atom of the furanose ring is replaced by a methylene group. This modification imparts greater metabolic stability and can lead to unique conformational properties that enhance antiviral activity.[3]

The cyclopentane ring serves as an excellent isostere of the ribose sugar, providing a conformationally restricted scaffold that can orient appended nucleobases and functional groups in a bioactive conformation.[4][5] The stereochemistry of the cyclopentane core is critical for specific interactions with viral enzymes. For this reason, chiral building blocks like (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester are of significant interest to medicinal chemists. This application note details the strategic use of this specific chiral intermediate in the design, synthesis, and screening of novel carbocyclic nucleoside analogues for antiviral drug discovery.

Compound Profile: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

This chiral building block offers two key functional handles for synthetic elaboration: a hydroxyl group and a methyl ester. The defined (1S,3S) stereochemistry provides a rigid starting point for the synthesis of stereochemically pure final compounds, which is crucial for elucidating structure-activity relationships (SAR) and minimizing off-target effects.

PropertyValueReference
CAS Number 174292-58-1[6][7]
Molecular Formula C7H12O3[6][7]
Molecular Weight 144.17 g/mol [6][7]
Appearance Oil[8]
Storage 2-8°C, Dry, Sealed[7][8]

The cis relationship between the hydroxyl and the methoxycarbonyl groups allows for specific synthetic manipulations to install a nucleobase and a hydroxymethyl group (or its phosphonate isostere) in a manner that mimics the geometry of natural nucleosides.

Strategic Application in Antiviral Drug Discovery

The primary application of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is as a scaffold for a library of carbocyclic nucleoside analogues. The general workflow involves:

  • Library Synthesis: Modifying the hydroxyl and ester functionalities to introduce various nucleobases and a side chain mimicking the 5'-hydroxyl of a natural ribose.

  • In Vitro Screening: Assessing the synthesized compounds for antiviral activity against a panel of viruses using cell-based assays.

  • Mechanism of Action Studies: Investigating the mode of action for active compounds, such as inhibition of viral polymerases.

The following sections provide detailed protocols for each of these stages.

Protocol 1: Synthesis of a Focused Library of Carbocyclic Nucleoside Analogues

This protocol outlines a representative synthetic route to generate a small library of carbocyclic analogues targeting a viral polymerase. The causality behind the experimental choices is to build a molecule that can be recognized by cellular kinases and then act as a chain terminator for the viral polymerase.

Rationale: The synthesis begins by protecting the hydroxyl group, followed by reduction of the ester to a primary alcohol. This alcohol is then converted to a leaving group to allow for the introduction of various nucleobases. Finally, deprotection and subsequent chemical modification can yield the target nucleoside analogues.

G A (1S,3S)-3-Hydroxy- cyclopentanecarboxylic acid methyl ester B Protection of -OH group (e.g., TBDPSCl) A->B Step 1 C Reduction of ester to primary alcohol (e.g., LiAlH4) B->C Step 2 D Activation of alcohol (e.g., MsCl, TsCl) C->D Step 3 E Nucleophilic substitution with various nucleobases (e.g., adenine, guanine, uracil derivatives) D->E Step 4 F Deprotection of hydroxyl group (e.g., TBAF) E->F Step 5 G Final carbocyclic nucleoside analogues F->G Step 6

Caption: Synthetic workflow for carbocyclic nucleoside analogues.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group:

    • Dissolve (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add imidazole (2.5 eq) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NaHCO3, separate the organic layer, dry over MgSO4, and concentrate under reduced pressure. Purify by column chromatography to yield the protected intermediate.

    • Causality: The bulky TBDPS protecting group is chosen for its stability under the subsequent reduction conditions.

  • Reduction to the Primary Alcohol:

    • Carefully add the protected intermediate (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool to 0°C and quench sequentially with H2O, 15% NaOH (aq), and H2O.

    • Filter the resulting solids and wash with ethyl acetate. Concentrate the filtrate to yield the primary alcohol.

    • Causality: LiAlH4 is a powerful reducing agent capable of converting the ester to an alcohol, which will ultimately mimic the 5'-hydroxyl of a natural nucleoside.

  • Activation of the Alcohol:

    • Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.

    • Add triethylamine (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 1-2 hours at 0°C.

    • Wash with cold water, saturated NaHCO3, and brine. Dry the organic layer and concentrate to give the mesylate.

    • Causality: Conversion to a good leaving group (mesylate) is essential for the subsequent nucleophilic substitution with a nucleobase.

  • Introduction of the Nucleobase:

    • To a solution of the desired nucleobase (e.g., adenine, 1.5 eq) in anhydrous DMF, add NaH (1.5 eq, 60% dispersion in mineral oil) at 0°C and stir for 30 minutes.

    • Add a solution of the mesylate (1.0 eq) in anhydrous DMF.

    • Heat the reaction to 80-90°C and stir for 12-24 hours.

    • Cool to room temperature, quench with water, and extract with ethyl acetate.

    • Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.

    • Self-Validation: This step should be repeated with a variety of purine and pyrimidine bases to generate the library. Successful substitution can be confirmed by LC-MS and NMR.

  • Deprotection:

    • Dissolve the silyl-protected nucleoside analogue (1.0 eq) in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

    • Stir at room temperature for 2-4 hours.

    • Concentrate and purify by column chromatography to yield the final carbocyclic nucleoside analogue.

    • Causality: TBAF is a standard reagent for the selective removal of silyl protecting groups.

Protocol 2: High-Throughput Screening for Antiviral Activity

This protocol describes a cell-based assay to evaluate the synthesized library for activity against a generic RNA virus that produces a cytopathic effect (CPE).[9]

Rationale: The CPE inhibition assay is a robust and widely used method for primary screening of antiviral compounds.[9] It measures the ability of a compound to protect host cells from virus-induced death.

G cluster_0 Controls A Seed host cells in 96-well plates B Add serial dilutions of library compounds A->B C Infect cells with virus (e.g., Influenza, RSV) B->C D Incubate for 48-72h C->D E Assess cell viability (e.g., CellTiter-Glo®) D->E F Calculate EC50 (antiviral activity) and CC50 (cytotoxicity) E->F G Cells + Virus (0% protection) H Cells only (100% viability) I Cells + Compound (Cytotoxicity control)

Caption: Workflow for a cytopathic effect (CPE) inhibition assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed a suitable host cell line (e.g., MDCK for influenza, Vero for a range of viruses) in 96-well microtiter plates at a density that will form a confluent monolayer after 24 hours.

    • Incubate at 37°C with 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of the synthesized carbocyclic nucleoside analogues in cell culture medium. A typical starting concentration is 100 µM.

    • Remove the medium from the cells and add the compound dilutions. Also include wells for controls: "cells only" (no virus, no compound), "virus control" (cells + virus, no compound), and "toxicity control" (cells + compound, no virus).

  • Viral Infection:

    • Add the virus at a pre-determined multiplicity of infection (MOI) that causes complete CPE within 48-72 hours. Do not add virus to the "cells only" and "toxicity control" wells.

  • Incubation:

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until ~90-100% CPE is observed in the virus control wells.

  • Assessment of Cell Viability:

    • Quantify cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT, XTT).

    • Read the plate on a luminometer or spectrophotometer.

  • Data Analysis:

    • Calculate the 50% effective concentration (EC50), which is the compound concentration that inhibits CPE by 50%.

    • Calculate the 50% cytotoxic concentration (CC50) from the toxicity control wells.

    • The Selectivity Index (SI = CC50 / EC50) is a critical parameter for identifying promising hits. A higher SI value is desirable.

Hypothetical Screening Data:

Compound IDNucleobaseEC50 (µM) vs. Influenza ACC50 (µM) in MDCK cellsSelectivity Index (SI)
CNA-001 Adenine2.5>100>40
CNA-002 Guanine15.8>100>6.3
CNA-003 Uracil>100>100N/A
CNA-004 5-Fluorouracil0.885106.3
Ribavirin Triazole10>100>10

Protocol 3: Viral Polymerase Inhibition Assay

Rationale: For hits identified in the primary screen, a biochemical assay is necessary to confirm the mechanism of action. This protocol describes a generic assay for a viral RNA-dependent RNA polymerase (RdRp).

  • Compound Activation (Triphosphorylation):

    • Because nucleoside analogues must be converted to their triphosphate form to be active, initial hits may be chemically synthesized as triphosphates or subjected to in vitro phosphorylation reactions.

    • Causality: The triphosphate is the active molecular species that competes with natural nucleotides for incorporation by the viral polymerase.[10]

  • Polymerase Assay Setup:

    • Prepare a reaction mixture containing recombinant viral polymerase, a suitable RNA template/primer, and a buffer with necessary cofactors (e.g., MgCl2, MnCl2).

    • Add the triphosphorylated nucleoside analogue at various concentrations.

    • Initiate the reaction by adding a mixture of natural ribonucleotides (ATP, CTP, GTP, UTP), one of which is labeled (e.g., [α-32P]UTP or a fluorescent analogue).

  • Reaction and Quenching:

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Product Detection:

    • Separate the newly synthesized, labeled RNA product from the unincorporated labeled nucleotide using methods like gel electrophoresis, filter binding assays, or scintillation proximity assays.

    • Quantify the product to determine the extent of polymerase inhibition.

  • Data Analysis:

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Conclusion

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a valuable and versatile chiral building block for antiviral drug discovery. Its defined stereochemistry and orthogonal functional groups provide an ideal starting point for the synthesis of focused libraries of carbocyclic nucleoside analogues. The protocols outlined in this note provide a robust framework for synthesizing these potential drug candidates and screening them for antiviral activity. This strategic approach, grounded in the established success of nucleoside analogues, enables the rational design of novel therapeutics to address the ongoing challenge of viral diseases.[3]

References

  • Organic Syntheses. (1955). Cyclopentanecarboxylic acid, methyl ester. Org. Syntheses Coll. Vol. 3, 188. Retrieved from [Link]

  • Nair, V., Zhang, F., Ma, X., & Bonsu, E. (2009). Base-functionalized carbocyclic nucleosides: design, synthesis, and mechanism of antiviral activity. Nucleosides, Nucleotides & Nucleic Acids, 28(5-6), 408-23. Retrieved from [Link]

  • Bantia, S., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(4), 1162–1167. Retrieved from [Link]

  • Obi, C., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. Bioorganic & Medicinal Chemistry, 48, 116413. Retrieved from [Link]

  • Li, Z., et al. (2014). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Antiviral Research, 107, 42-49. Retrieved from [Link]

  • Zell-Gewinn. (n.d.). (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester ee. Retrieved from [Link]

  • Chebib, M., et al. (2000). The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors. British Journal of Pharmacology, 130(6), 1351–1358. Retrieved from [Link]

  • Basavannacharya, C., & Vasudevan, D. M. (2009). Advances in Antiviral Drug Discovery and Development: Part II. Critical Reviews in Therapeutic Drug Carrier Systems, 26(4), 307-357. Retrieved from [Link]

  • MDPI. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Retrieved from [Link]

  • Gnanaprakasam, P., & Gunda, P. (2011). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. Molecules, 16(6), 4651–4664. Retrieved from [Link]

  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2001). Antiviral Methods and Protocols. Retrieved from [Link]

  • Google Patents. (2020). Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Galochkina, A. V., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10568. Retrieved from [Link]

  • Google Patents. (2016). Antiviral and immunostimulating drug.
  • Fiveable. (n.d.). Drug development process for antivirals. Retrieved from [Link]

  • Chand, P., et al. (2005). Comparison of the Anti-Influenza Virus Activity of Cyclopentane Derivatives With Oseltamivir and Zanamivir in Vivo. Bioorganic & Medicinal Chemistry, 13(12), 4071-7. Retrieved from [Link]

  • Orlinska, J., et al. (2022). Selected Plant Triterpenoids and Their Derivatives as Antiviral Agents. Molecules, 27(19), 6549. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • Patsnap. (2025). How can we improve our antiviral drug development pipeline?. Retrieved from [Link]

  • Santoro, M. G. (1997). Antiviral activity of cyclopentenone prostanoids. Trends in Microbiology, 5(7), 276-81. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Renault, J., Laduree, D., & Robba, M. (1994). Synthesis and Antiviral Study of Cyclopentano [d] Pyrimidine-2,4-diones and Octahydroquinazoline-2,4-diones Acyclic Nucleosides as Potential Anti-HIV Agents. Nucleosides and Nucleotides, 13(4), 891–901. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2018). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Beilstein Journal of Organic Chemistry, 14, 2529–2536. Retrieved from [Link]

  • Canard, B., & Ferron, F. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 661. Retrieved from [Link]

  • YouTube. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Carbocyclic Nucleosides from Cyclopentane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Carbocyclic nucleosides, in which a cyclopentane or cyclopentene ring replaces the furanose sugar of natural nucleosides, represent a cornerstone in the development of antiviral and anticancer therapeutics.[1] This substitution confers enhanced metabolic stability by removing the labile glycosidic bond, making them resistant to enzymatic cleavage by phosphorylases.[2][3] This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of carbocyclic nucleosides, with a focus on leveraging cyclopentane-based precursors. We will delve into the rationale behind key experimental choices, from the selection of starting materials to the stereocontrolled introduction of functionalities, offering researchers, scientists, and drug development professionals a practical and in-depth resource.

Introduction: The Significance of Carbocyclic Nucleosides

The quest for more potent and selective therapeutic agents has led to extensive modifications of the nucleoside scaffold.[1] Carbocyclic nucleosides have emerged as a particularly successful class of analogues due to their isosteric and isoelectronic resemblance to natural nucleosides, coupled with their increased chemical and enzymatic stability.[2] This enhanced stability translates to improved pharmacokinetic profiles and prolonged therapeutic effects. Prominent examples of clinically successful carbocyclic nucleosides include the anti-HIV agents Abacavir and Carbovir, which underscore the therapeutic potential of this compound class.[4]

The synthesis of these molecules is a significant challenge in medicinal chemistry, requiring precise control over stereochemistry and the strategic manipulation of functional groups.[3] This document will explore the primary synthetic disconnections and provide detailed, field-proven protocols for the construction of these vital therapeutic agents.

Core Synthetic Strategies: A Tale of Two Approaches

The synthesis of carbocyclic nucleosides from cyclopentane precursors can be broadly categorized into two main strategies: the convergent approach and the linear approach.

  • Convergent Synthesis: This is often the more flexible and widely employed strategy.[3] It involves the separate synthesis of a functionalized cyclopentane (or cyclopentene) moiety and the nucleobase, which are then coupled in a later step. This approach allows for the rapid generation of a diverse library of analogues by varying either the carbocyclic partner or the nucleobase.

  • Linear Synthesis: In this approach, the nucleobase is constructed stepwise onto a pre-existing cyclopentylamine precursor.[3] While less common for generating large libraries, this method can be advantageous for the synthesis of specific targets where the convergent approach may be problematic.

This guide will primarily focus on the convergent strategy due to its versatility and prevalence in the field.

The Crucial Role of Chiral Cyclopentane Intermediates

The stereochemistry of the cyclopentane ring is paramount to the biological activity of the final carbocyclic nucleoside. Therefore, the synthesis of enantiomerically pure cyclopentane building blocks is a critical first step. Chiral cyclopentenones are powerful and versatile synthons for this purpose.[5]

Enzymatic Resolution of Cyclopentenones

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure materials.[5] Lipases, in particular, are widely used for the kinetic resolution of hydroxylated cyclopentenones due to their operational simplicity and broad substrate tolerance.[5]

This protocol describes a typical lipase-catalyzed acylation for the resolution of a racemic hydroxylated cyclopentenone.

Materials:

  • Racemic 4-hydroxy-2-cyclopentenone

  • Vinyl acetate

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether (MTBE))

  • Silica gel for column chromatography

Procedure:

  • Dissolve the racemic 4-hydroxy-2-cyclopentenone (1.0 eq) in anhydrous MTBE.

  • Add vinyl acetate (1.5 eq) to the solution.

  • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining alcohol and the acylated product.

  • Once the desired conversion is reached, filter off the enzyme and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting mixture of the unreacted alcohol and the acetylated product by silica gel column chromatography to separate the two enantiomers.

Expected Outcome: This procedure yields one enantiomer of the hydroxylated cyclopentenone and the acetylated form of the other enantiomer, both with high enantiomeric excess. The acetyl group can be easily removed by hydrolysis to provide the other enantiomer of the hydroxylated cyclopentenone.

Functionalization of the Cyclopentane Ring: Building the Carbocyclic Scaffold

Once a chiral cyclopentane precursor is obtained, the next stage involves the introduction of the necessary functional groups to mimic the ribose sugar. Key transformations include epoxidation, dihydroxylation, and the introduction of an amino group.

Stereoselective Epoxidation and Nucleophilic Ring Opening

Epoxidation of a cyclopentene precursor, followed by nucleophilic ring-opening, is a common strategy to introduce hydroxyl and amino functionalities with defined stereochemistry. The ring-opening of epoxides generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack.[6]

Materials:

  • Enantiomerically pure cyclopentenol derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfite solution (10%)

  • Anhydrous sodium sulfate

  • Azide source (e.g., sodium azide) or an amine

  • Polar aprotic solvent (e.g., DMF)

Procedure: Part A: Epoxidation

  • Dissolve the cyclopentenol derivative (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Wash the organic layer sequentially with 10% sodium sulfite solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Part B: Nucleophilic Ring Opening with Azide

  • Dissolve the crude epoxide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting azido alcohol by silica gel column chromatography.

The azide can then be reduced to the corresponding amine, for example, by catalytic hydrogenation (H₂, Pd/C) or using Staudinger conditions (PPh₃, H₂O).

Coupling the Carbocyclic Moiety with the Nucleobase

The formation of the bond between the cyclopentane ring and the nucleobase is a pivotal step in the synthesis. Several methods can be employed, with the Mitsunobu reaction and SN2 displacement being the most common.

The Mitsunobu Reaction: A Versatile Coupling Method

The Mitsunobu reaction allows for the coupling of a primary or secondary alcohol with a nucleophile, in this case, a nucleobase, under mild conditions with inversion of stereochemistry at the alcohol carbon.[3]

Materials:

  • Enantiomerically pure cyclopentanol derivative (1.0 eq)

  • Purine base (e.g., 6-chloropurine) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the cyclopentanol, purine base, and PPh₃ in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carbocyclic nucleoside.

Protecting Group Strategies: A Key to Success

The hydroxyl and amino groups on both the cyclopentane ring and the nucleobase must be appropriately protected to ensure chemoselectivity during the synthetic sequence.[7][]

Table 1: Common Protecting Groups in Carbocyclic Nucleoside Synthesis

Functional GroupProtecting GroupAbbreviationDeprotection Conditions
HydroxylSilyl ethers (e.g., tert-Butyldimethylsilyl)TBDMSFluoride sources (e.g., TBAF)
BenzoylBzBase-catalyzed hydrolysis (e.g., NaOMe/MeOH)
Isopropylidene (for diols)-Acidic hydrolysis (e.g., aq. AcOH)
Amino (Nucleobase)BenzoylBzAmmonolysis (e.g., NH₃/MeOH)
IsobutyryliBuAmmonolysis (e.g., NH₃/MeOH)

The choice of protecting groups should be strategic, allowing for their selective removal at different stages of the synthesis.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Synthesis_Pathway cluster_0 Key Intermediate Synthesis cluster_1 Carbocyclic Scaffold Functionalization cluster_2 Final Assembly Racemic_Cyclopentenone Racemic 4-Hydroxy-2-cyclopentenone Enzymatic_Resolution Enzymatic Resolution (Lipase) Racemic_Cyclopentenone->Enzymatic_Resolution Vinyl Acetate Chiral_Cyclopentenone Chiral 4-Hydroxy-2-cyclopentenone Enzymatic_Resolution->Chiral_Cyclopentenone Epoxidation Epoxidation (m-CPBA) Chiral_Cyclopentenone->Epoxidation Epoxide Cyclopentene Epoxide Epoxidation->Epoxide Ring_Opening Nucleophilic Ring Opening (e.g., NaN3) Epoxide->Ring_Opening Functionalized_Cyclopentane Functionalized Cyclopentane (Azido Alcohol) Ring_Opening->Functionalized_Cyclopentane Coupling Coupling Reaction (e.g., Mitsunobu) Functionalized_Cyclopentane->Coupling + Nucleobase Protected_Nucleoside Protected Carbocyclic Nucleoside Coupling->Protected_Nucleoside Deprotection Deprotection Protected_Nucleoside->Deprotection Final_Product Carbocyclic Nucleoside Deprotection->Final_Product

Figure 1: General synthetic workflow for carbocyclic nucleosides.

Conclusion

The synthesis of carbocyclic nucleosides from cyclopentane precursors is a mature yet continually evolving field. The strategies and protocols outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of these important therapeutic agents. A thorough understanding of stereochemical control, functional group manipulation, and protecting group strategies is essential for success. The versatility of the convergent approach, coupled with powerful methods for generating chiral intermediates, ensures that the exploration of novel carbocyclic nucleoside analogues will continue to be a fruitful area of research in the fight against viral diseases and cancer.

References

  • De la Fuente, M., et al. (2018). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 118(15), 7103-7184. [Link]

  • Gosselin, G., et al. (2006). A short and novel synthesis of carbocyclic nucleosides and 4'-epi-carbocyclic nucleosides from 2-cyclopenten-1-ones. Tetrahedron, 62(5), 906-915. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopentenones. [Link]

  • Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. European Journal of Medicinal Chemistry, 225, 113793. [Link]

  • Singh, R., et al. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 26(23), 7294. [Link]

  • Matyugina, E. S., et al. (2012). Recent progress for the synthesis of selected carbocyclic nucleosides. Russian Chemical Reviews, 81(8), 729-746. [Link]

  • Barchi, J. J., et al. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of Medicinal Chemistry, 34(5), 1647-1655. [Link]

  • Early, E. K., et al. (2020). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Molecules, 25(18), 4292. [Link]

  • Chun, M. W., et al. (2012). Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. Bulletin of the Korean Chemical Society, 33(1), 283-287. [Link]

  • Jin, Y. H., et al. (2005). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. Bioorganic & Medicinal Chemistry, 13(1), 121-126. [Link]

  • Rozenski, J., et al. (1996). Synthesis, Antiviral and Cytostatic Activities of Carbocyclic Nucleosides Incorporating a Modified Cyclopentane Ring. Part 2:1 Adenosine and Uridine Analogues. Nucleosides and Nucleotides, 15(1-3), 571-583. [Link]

  • Vince, R., & Hua, M. (2006). Synthesis of carbovir and abacavir from a carbocyclic precursor. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.4. [Link]

  • Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Glycoscience (Second Edition), vol. 1, pp. 1-32. [Link]

  • Meier, C. (2020). Stereoselective Syntheses of Carbocyclic Nucleosides. University of Hamburg. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pearson. Two stereoisomers are obtained from the reaction of cyclopentene.... [Link]

  • bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • Ghavre, M., et al. (2023). Cobalt-assisted route to rare carbocyclic C-ribonucleosides. RSC Advances, 13(38), 26733-26737. [Link]

  • ResearchGate. Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Epoxidation of cyclopentene by a low cost and environmentally friendly bicarbonate/peroxide/manganese system. [Link]

  • bioRxiv. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. [Link]

  • MDPI. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. [Link]

  • MDPI. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. [Link]

  • OSTI.GOV. Oxidation of Cyclopentene with Manganese Oxides Octahedral Molecular Sieves with Layer and Tunnel Structures. [Link]

  • AUTM. Carbovir Compounds Offer New Alternatives for AIDS Patients. [Link]

  • PubMed Central. (2017). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. [Link]

  • YouTube. (2020). Reductive Amination | Synthesis of Amines. [Link]

  • ResearchGate. (PDF) Protecting Groups for the Synthesis of Ribonucleic Acids. [Link]

  • PubMed Central. (2021). Antiviral nucleoside analogs. [Link]

  • ResearchGate. Synthesis of (−)‐abacavir and (−)‐carbovir described by the group of Verdaguer and Riera starting from PKR adduct 4 a. [Link]

  • ResearchGate. Synthesis of 1,2-epoxycyclopentane and/or 1,2-cyclopentanediol by oxidation of cyclopentene with aqueous solution of hydrogen peroxide. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective cyclopentane ring formation. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled five-membered ring synthesis. The cyclopentane motif is a cornerstone in numerous natural products and pharmaceutical agents, making its stereoselective synthesis a critical challenge.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Poor Diastereoselectivity

This section addresses common experimental hurdles in achieving high diastereoselectivity during cyclopentane ring formation. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Low Diastereomeric Ratio (dr) in [3+2] Cycloadditions

Question: My [3+2] cycloaddition reaction to form a polysubstituted cyclopentane is yielding an almost 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Low diastereoselectivity in [3+2] cycloadditions often stems from insufficient facial control during the approach of the 1,3-dipole to the dipolarophile. The transition state energies for the formation of the two diastereomers are likely very similar. Several factors can be tuned to address this.

Potential Causes & Solutions:

  • Insufficient Steric Hindrance: The existing stereocenters on your reactants may not be sterically demanding enough to effectively block one face of the reaction partners.

    • Troubleshooting Protocol:

      • Modify Substrate: If synthetically feasible, introduce a bulkier protecting group or substituent on a stereocenter near the reacting center. For instance, switching from a methyl to a tert-butyl or triisopropylsilyl (TIPS) group can dramatically influence the approach trajectory of the reacting partner.

      • Rationale: Increased steric bulk will create a more significant energy difference between the two diastereomeric transition states, favoring the less sterically hindered pathway.

  • Ineffective Catalyst or Ligand: In catalyzed [3+2] cycloadditions, the chiral ligand is paramount for inducing facial selectivity.

    • Troubleshooting Protocol:

      • Screen Chiral Ligands: Systematically screen a panel of chiral ligands with varying steric and electronic properties. For metal-catalyzed reactions (e.g., Pd, Rh, Cu), ligands like BOX, PYBOX, or chiral phosphines can be effective.[1][3][4]

      • Optimize Catalyst Loading: While seemingly straightforward, suboptimal catalyst loading can sometimes lead to a competing, non-selective background reaction. Ensure catalyst loading is optimized.

      • Rationale: The chiral ligand creates a defined chiral pocket around the metal center, which then orchestrates the facial approach of the reactants. The "lock-and-key" fit between the substrate and the catalyst's chiral environment is crucial for high stereoselectivity.

  • Suboptimal Reaction Temperature: Thermal energy can sometimes overcome the small energy difference between the diastereomeric transition states.

    • Troubleshooting Protocol:

      • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C).

      • Rationale: According to the Eyring equation, lower temperatures will amplify the impact of even small differences in the free energy of activation (ΔΔG‡) between the two competing pathways, leading to a higher diastereomeric ratio.

  • Solvent Effects: The solvent can influence the conformation of the reactants and the transition state geometry through solvation effects.

    • Troubleshooting Protocol:

      • Screen Solvents: Evaluate a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, MeCN).

      • Rationale: A less coordinating solvent might enhance the interaction between the substrate and a chiral catalyst. Conversely, a more polar solvent could stabilize a more polar transition state, potentially favoring one diastereomer.[5][6]

Illustrative Workflow for Troubleshooting Low Diastereoselectivity:

G cluster_0 Problem Identification cluster_1 Primary Optimization Parameters cluster_2 Secondary Optimization (Substrate Modification) cluster_3 Analysis & Iteration A Low Diastereomeric Ratio (dr) B Temperature Screening (e.g., RT, 0°C, -78°C) A->B Initial Checks C Solvent Screening (e.g., Toluene, THF, DCM) A->C Initial Checks D Catalyst/Ligand Screening (If applicable) A->D Initial Checks F Analyze dr by NMR/HPLC B->F C->F D->F E Modify Steric Bulk of Protecting Groups/Substituents E->F G High dr Achieved? F->G G->E No H END G->H Yes I Iterate or Re-evaluate Strategy G->I No, after substrate mod. I->A

Caption: A systematic workflow for troubleshooting low diastereoselectivity.

Issue 2: Poor trans/cis Selectivity in Radical Cyclizations

Question: My 5-exo-trig radical cyclization to form a 1,2-disubstituted cyclopentane is giving poor trans/cis selectivity. How can I favor the desired diastereomer?

Answer:

The stereochemical outcome of a radical cyclization is determined by the conformation of the cyclization transition state. For a 5-exo-trig cyclization of a substituted hexenyl radical, the stereochemistry at the newly formed C-C bond is influenced by the pseudo-chair transition state, which minimizes steric interactions.

Key Controlling Factor: A¹'³ Strain (Allylic 1,3-Strain)

A¹'³ strain between the substituent on the radical-bearing carbon and the substituent on the alkene is a dominant factor. The cyclization will proceed through a transition state that minimizes this strain.

Troubleshooting Strategies:

  • Substrate Control (The Beckwith-Houk Model):

    • Analysis: Examine the structure of your radical precursor. The relative orientation of substituents in the lowest energy conformation of the acyclic radical will dictate the facial selectivity of the addition to the double bond.

    • Troubleshooting Protocol:

      • Modify the Allylic Substituent: Increasing the steric bulk of the substituent at the allylic position of the alkene can strongly disfavor the transition state leading to the cis product.

      • Introduce Stereocenters: A pre-existing stereocenter on the acyclic precursor can effectively control the conformation of the transition state, leading to high diastereoselectivity.

  • Reagent-Based Control:

    • Lewis Acid Catalysis: The use of a Lewis acid can influence the transition state geometry.

    • Troubleshooting Protocol:

      • Add a Lewis Acid: For substrates containing a coordinating group (e.g., an ester or ketone), adding a Lewis acid like Sc(OTf)₃ or Yb(OTf)₃ can template the cyclization.

      • Rationale: The Lewis acid coordinates to both the radical precursor and the radicalophile, locking the system into a more rigid conformation and favoring one transition state over the other.

Transition State Models for 5-Exo-Trig Cyclization:

G cluster_0 Transition State for trans Product cluster_1 Transition State for cis Product TS_trans R group pseudo-equatorial (Lower Energy, Favored) Product_trans trans-Cyclopentane TS_trans->Product_trans TS_cis R group pseudo-axial (Higher Energy, Disfavored due to A(1,3) strain) Product_cis cis-Cyclopentane TS_cis->Product_cis Reactant Acyclic Radical Reactant->TS_trans Reactant->TS_cis

Sources

Technical Support Center: Optimization of Enzymatic Resolution for Chiral Cyclopentane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic kinetic resolution of chiral cyclopentane esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical biocatalytic processes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high enantiopurity and yields.

Section 1: Quick-Start & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems.

Q1: Which enzyme should I start with for my cyclopentane ester resolution?

A: For most ester hydrolysis or transesterification reactions, Lipase B from Candida antarctica (CALB) is the recommended starting point.[1] It is renowned for its broad substrate scope, high stability in organic solvents, and consistent performance.[1] A commercially available immobilized form, Novozym 435, is particularly robust and can be easily recovered and reused.[1][2] If CALB shows low enantioselectivity, lipases from Pseudomonas cepacia (PCL) or Candida rugosa (CRL) are excellent secondary screening candidates.[3][4][5]

Q2: My reaction has stalled or is very slow. What's the likely cause?

A: Slow reaction rates are typically due to enzyme inhibition, low intrinsic activity, or mass transfer limitations.[6]

  • Product Inhibition: The alcohol or acid product can inhibit the enzyme. Consider running the reaction at a lower substrate concentration or using an in-situ product removal (ISPR) technique.

  • Water Activity (a_w): In organic solvents, a trace amount of water is essential for lipase activity. However, too much water can promote unwanted hydrolysis of the acyl donor or product ester. Ensure your solvent is not "bone dry" but also not saturated with water.

  • Mass Transfer: If using an immobilized enzyme, poor mixing can limit the substrate's access to the enzyme's active sites.[6] Ensure adequate agitation (e.g., 150-200 rpm on an orbital shaker).

Q3: I'm seeing very low enantioselectivity (low E-value). What is the first parameter I should change?

A: The organic solvent is the most powerful first parameter to adjust for improving enantioselectivity (the enantiomeric ratio, E).[7] The solvent modulates the enzyme's flexibility and the transition state's solvation, which directly impacts chiral recognition.[7] Switch from a non-polar solvent like hexane to a more polar aprotic solvent like methyl tert-butyl ether (MTBE) or diisopropyl ether. Avoid highly polar solvents like DMSO or DMF, as they can strip essential water from the enzyme and cause deactivation.[8][9]

Q4: How do I accurately measure enantiomeric excess (ee%) and conversion?

A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[10][11][12] You will need a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are excellent starting points for separating the enantiomers of the cyclopentane ester and the corresponding alcohol. Conversion can be calculated by comparing the peak areas of the starting material and the product.

Section 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to solving more complex experimental challenges.

Guide 2.1: Troubleshooting Low Enantioselectivity (E < 20)

Low enantioselectivity is the most common hurdle in developing a useful kinetic resolution. The E-value, or enantiomeric ratio, is a measure of how well the enzyme discriminates between the two enantiomers. An E-value greater than 20 is generally considered synthetically useful, with E > 200 being excellent.[4]

Logical Troubleshooting Flow for Low Enantioselectivity

Below is a decision-making workflow to systematically improve your E-value.

Troubleshooting_Enantioselectivity Start Start: Low E-value (<20) Solvent Step 1: Solvent Screening Start->Solvent Is E-value still low? Temp Step 2: Temperature Optimization Solvent->Temp Yes Result Result: E > 20 Achieved Solvent->Result No, E > 20 AcylDonor Step 3: Modify Acyl Donor (for transesterification) Temp->AcylDonor Yes Temp->Result No, E > 20 Immobilization Step 4: Change Immobilization/ Enzyme Formulation AcylDonor->Immobilization Yes AcylDonor->Result No, E > 20 ProteinEng Step 5: Protein Engineering (Advanced) Immobilization->ProteinEng Yes Immobilization->Result No, E > 20 ProteinEng->Result No, E > 20

Caption: A logical workflow for troubleshooting low enantioselectivity.

Step 1: Solvent Screening (Highest Impact)

  • Causality: The solvent directly interacts with the enzyme, influencing the conformation of the active site "lid" that often governs substrate access and chirality recognition. Non-polar solvents like hexane can "lock" the enzyme in an overly rigid conformation, while optimal solvents provide the right balance of flexibility.[8]

  • Action: Create a screening table. Test the resolution in a range of solvents with varying polarity (LogP).

    Solvent LogP Typical Effect on Enantioselectivity
    n-Hexane 3.9 Often low E, but good for initial activity
    Toluene 2.7 Can improve E over alkanes
    Diisopropyl Ether 1.9 Frequently a good choice for high E
    MTBE 1.3 Excellent, often provides high E-values

    | Acetonitrile | -0.3 | Use with caution, can deactivate enzyme[9] |

Step 2: Temperature Optimization

  • Causality: Enantioselectivity is dependent on the difference in the activation energies for the two enantiomers (ΔΔG‡). Lowering the temperature often increases this difference, leading to a higher E-value, although the reaction rate will decrease.[3]

  • Action: Run the reaction at a series of temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Plot both the reaction rate and the E-value against temperature to find the optimal balance. Be aware that temperatures above 60-70°C can lead to thermal denaturation of many lipases.[13]

Step 3: Modify the Acyl Donor (for Transesterification)

  • Causality: The structure of the acyl donor can influence enantioselectivity. Bulky acyl donors can create steric hindrance that amplifies the subtle geometric differences between the two substrate enantiomers within the active site.

  • Action: If using a simple acyl donor like vinyl acetate, try a bulkier alternative.

    • Vinyl propionate or vinyl butyrate : Slightly larger linear chains.

    • Vinyl pivalate : A very bulky group.

    • Methoxyacetates : Can offer different electronic interactions.

Step 4: Advanced Strategies

  • Immobilization: The support material can influence the enzyme's microenvironment. Immobilizing a free lipase onto a hydrophobic support can sometimes improve its performance in organic media.[14][15]

  • Protein Engineering: If resources permit, directed evolution or site-directed mutagenesis can be used to create enzyme variants with dramatically improved enantioselectivity for a specific substrate.[16][17] This involves identifying "hot spots" in or near the active site and creating libraries of mutants for screening.[16]

Guide 2.2: Troubleshooting Low Conversion (<50%) at High Enantioselectivity

Achieving high enantioselectivity is only half the battle. If the reaction stops before reaching the theoretical maximum of 50% conversion, the process is inefficient.

Problem: Reaction plateaus at low conversion (e.g., 20-30%).

  • Possible Cause 1: Enzyme Deactivation. The combination of organic solvent and reaction temperature might be slowly denaturing the enzyme.

    • Solution: First, confirm the enzyme is the issue. After the reaction stalls, add a fresh batch of enzyme. If the reaction restarts, deactivation is the problem. To solve this, consider:

      • Lowering the reaction temperature. [13]

      • Using an immobilized enzyme, which often confers greater stability.[1][15]

      • Solvent choice: Some solvents are harsher on enzymes than others.[8]

  • Possible Cause 2: Reversibility/Equilibrium. The reaction may have reached equilibrium. This is especially true in hydrolysis reactions where water is a product, or in transesterifications where the product alcohol can act as a nucleophile.

    • Solution:

      • For transesterification with vinyl donors: This is generally irreversible because the vinyl alcohol tautomerizes to acetaldehyde.[18] This is unlikely to be the cause.

      • For esterification/hydrolysis: Remove one of the products as it is formed. For example, in an esterification reaction, remove water using molecular sieves.

  • Possible Cause 3: Substrate/Product Inhibition. One of the reaction components may be inhibiting the enzyme.

    • Solution: Run initial rate kinetics at different starting concentrations of both substrate and products (if possible) to identify an inhibitory species. If inhibition is found, a different reactor strategy (e.g., fed-batch) may be required to keep the inhibitor concentration low.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide a validated starting point for your experiments.

SOP-01: General Procedure for Lipase Screening in Organic Media

Objective: To identify the most promising lipase and solvent combination for the kinetic resolution of a racemic cyclopentanol derivative via transesterification.

Materials:

  • Racemic cyclopentanol derivative (Substrate)

  • Vinyl acetate (Acyl Donor)

  • Screening solvents (Hexane, MTBE, Toluene)

  • Immobilized Lipases (Novozym 435 (CALB), Lipase PS from P. cepacia)

  • 4Å Molecular Sieves (activated)

  • Gas Chromatograph (GC) or HPLC with a chiral column

Procedure:

  • Preparation: In separate 4 mL vials, add 25 mg of the immobilized lipase.

  • Reaction Setup: To each vial, add 2 mL of the chosen organic solvent.

  • Add the racemic cyclopentanol substrate to a final concentration of 50 mM.

  • Add vinyl acetate to a final concentration of 150 mM (3 equivalents).

  • Control: Prepare one vial for each solvent without any enzyme to check for background reaction.

  • Incubation: Seal the vials and place them in an orbital shaker set to 40°C and 200 rpm.

  • Monitoring: At regular intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot (e.g., 20 µL). Dilute the aliquot with a suitable solvent (e.g., isopropanol) and analyze by chiral HPLC/GC.

  • Analysis: Determine the enantiomeric excess of the remaining substrate (ee_s) and the product (ee_p), and the conversion (c). Calculate the E-value using the following formula:

    • E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

SOP-02: Chiral HPLC Analysis Method Development

Objective: To develop a reliable HPLC method for separating the enantiomers of the substrate and product.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase like Chiralpak IA, IB, or IC. These are robust and broadly applicable.

  • Mobile Phase Screening (Normal Phase):

    • A typical starting mobile phase is a mixture of Hexane and Isopropanol (IPA).

    • Begin with a 90:10 (Hexane:IPA) mixture. Run an injection of the racemic standard.

    • If resolution is poor or retention times are too long, increase the percentage of IPA (e.g., 85:15, 80:20).

    • If the peaks are broad, try adding a small amount of an additive like 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes.

  • Method Optimization:

    • Flow Rate: Adjust the flow rate (typically 0.5 - 1.5 mL/min) to optimize the balance between resolution and analysis time.

    • Temperature: Column temperature can affect selectivity. Test at 25°C and 40°C.

    • Detection: Use a UV detector at a wavelength where the analytes have strong absorbance (e.g., 210 nm or 254 nm if an aromatic ring is present).

Section 4: Advanced Concepts & Methodologies

Dynamic Kinetic Resolution (DKR)

A standard kinetic resolution is limited to a maximum yield of 50% for a single enantiomer.[3] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of a single, desired enantiomer.[19]

  • Mechanism: A racemization catalyst (often a ruthenium or rhodium complex) is added to the reaction vessel along with the lipase.[20] As the enzyme consumes the fast-reacting enantiomer, the racemization catalyst converts the remaining slow-reacting enantiomer back into the racemate, providing more of the preferred substrate for the enzyme.

DKR_Workflow Racemate Racemic Substrate (R-S) + (S-S) Enzyme Lipase Racemate->Enzyme Fast-reacting (R-S) Racemization Racemization Catalyst Racemate->Racemization Slow-reacting (S-S) Product Single Enantiomer Product (R-P) Enzyme->Product Racemization->Racemate Racemization

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

  • Challenges: The primary challenge is catalyst compatibility. The racemization catalyst must function under conditions that do not deactivate the enzyme, and vice-versa.[20] Careful selection of solvent, temperature, and acyl donor is critical for success.

References

  • Wesam S. Qayed et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Szewczyk, M., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 26(11), 3358. [Link]

  • Ribeiro, A. C. F., et al. (2018). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 23(10), 2649. [Link]

  • Ladner, W. E., & Whitesides, G. M. (1984). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Journal of the American Chemical Society, 106(23), 7250-7251. [Link]

  • de Sousa, J. S., et al. (2019). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 119(17), 9994-10061. [Link]

  • Stepankova, V., et al. (2013). Strategies for Stabilization of Enzymes in Organic Solvents. ACS Catalysis, 3(12), 2823-2836. [Link]

  • Homaei, A. A., et al. (2016). Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. PLOS ONE, 11(10), e0164928. [Link]

  • Organic Chemistry Portal. Chiral ester synthesis by transesterification. [Link]

  • Overbeeke, P. L., et al. (2000). Solvent effect on lipase enantioselectivity. Evidence for the presence of two thermodynamic states. Biotechnology and Bioengineering, 70(3), 278-290. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2521. [Link]

  • Eames, J., & Watkinson, M. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis, 343(1), 5-26. [Link]

  • Kumar, R., & Kumar, V. (2024). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]

  • Reetz, M. T. (2004). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 101(16), 5716-5722. [Link]

  • Acevedo-Rocha, C. G., et al. (2016). A Correlation between the Activity of Candida antarctica Lipase B and Differences in Binding Free Energies of Organic Solvent and Substrate. ACS Catalysis, 6(11), 7713-7723. [Link]

  • Klibanov, A. M. (2003). Why Are Enzymes Less Active in Organic Solvents Than in Water? Trends in Biotechnology, 21(4), 145-146. [Link]

  • Douky, A., et al. (2023). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 24(24), 17359. [Link]

  • ResearchGate. (2020). Chiral Liquid Chromatography. [Link]

  • Gröger, H. (2009). Enzyme-Catalyzed Asymmetric Synthesis. STEM Unipd. [Link]

  • Daugulis, A. J., & McLeod, B. J. (2004). Organic solvent functional group effect on enzyme inactivation by interfacial mechanism. Biotechnology and Bioengineering, 88(2), 159-164. [Link]

  • ResearchGate. (2017). Stabilization of Candida antarctica lipase B in hydrophilic organic solvent by rational design of hydrogen bond. [Link]

  • Le, C., et al. (2022). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au, 2(5), 423-433. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2012). Lipase improvement: goals and strategies. Communicative & Integrative Biology, 5(6), 591-596. [Link]

  • Sun, J., et al. (2010). Immobilization of Candida antarctica lipase B by adsorption in organic medium. New Biotechnology, 27(1), 53-58. [Link]

  • Wu, H., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 578. [Link]

  • Abdul Majid, N. S., et al. (2022). The Effect of Solvent Hydrophilicity on the Enzymatic Ring-Opening Polymerization of L-Lactide by Candida rugosa Lipase. Polymers, 14(18), 3848. [Link]

  • Bisagni, S., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology, 2(4), 1077-1116. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ResearchGate. Immobilization of lipase B from C. antarctica. [Link]

  • Guengerich, F. P. (1995). Advances in mechanisms of activation and deactivation of environmental chemicals. Drug Metabolism Reviews, 27(1-2), 1-11. [Link]

  • Singh, R. K., et al. (2016). Lipase in aqueous-polar organic solvents: Activity, structure, and stability. Protein Science, 25(2), 447-458. [Link]

  • ResearchGate. (2007). Application of Lipases in Kinetic Resolution of Racemates. [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with achieving high diastereomeric and enantiomeric purity of this compound.

Introduction to the Purification Challenges

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a valuable chiral building block in pharmaceutical synthesis. Its purification is often complicated by the presence of three other stereoisomers: its enantiomer (1R,3R), and two diastereomers (1S,3R) and (1R,3S). The primary goal of the purification process is to isolate the desired (1S,3S) isomer with high purity. This guide provides practical solutions to overcome the hurdles you may encounter.

Troubleshooting Guide

This section addresses specific problems you might face during the purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester in a question-and-answer format.

Question 1: I'm having poor separation of the (1S,3S) and (1S,3R) diastereomers using standard silica gel column chromatography. What can I do to improve this?

Answer:

Separating diastereomers can be challenging due to their similar polarities. Here are several strategies to enhance separation on silica gel:

  • Optimize the Mobile Phase: A systematic approach to solvent system selection is crucial. Start with a low-polarity eluent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • Pro-Tip: Employing a shallow gradient of the more polar solvent (e.g., from 10% to 30% ethyl acetate in hexane over many column volumes) can significantly improve resolution compared to an isocratic elution.

  • Consider Alternative Solvents: If hexane/ethyl acetate systems fail, explore other solvent combinations. Dichloromethane/methanol or toluene/acetone systems can offer different selectivities.

  • Adjust the Stationary Phase: While silica gel is the standard, other normal-phase media like alumina (neutral or basic) can sometimes provide better separation depending on the specific impurities.

  • Sample Loading: Overloading the column is a common reason for poor separation. As a rule of thumb, for a challenging separation, the amount of crude material should be about 1-2% of the mass of the silica gel.

Question 2: My purified product has a low enantiomeric excess (ee). How can I separate the (1S,3S) enantiomer from the (1R,3R) enantiomer?

Answer:

Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated by standard chromatography. Chiral separation techniques are required:

  • Preparative Chiral HPLC: This is the most direct and often most effective method for separating enantiomers on a laboratory scale.

    • Column Selection: Chiral stationary phases (CSPs) based on polysaccharides, such as cellulose or amylose derivatives, are highly versatile and often successful for separating a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[1]

    • Method Development: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. The ratio of the alcohol modifier is critical for achieving separation. A typical starting point is 90:10 hexane:isopropanol.

  • Derivatization to Diastereomers: An alternative approach is to react your enantiomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers can then be separated by standard silica gel chromatography.[2]

    • Common Resolving Agents: For the hydroxyl group, you can use chiral acids like Mosher's acid chloride or a chiral isocyanate. The resulting esters or urethanes will be diastereomeric and separable.

    • Cleavage: After separation, the chiral auxiliary must be cleaved to yield the pure enantiomer of your target compound. This adds extra steps to your synthesis but can be very effective.

  • Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[3][4]

    • Process: A hydrolase, such as a lipase, can selectively hydrolyze the ester group of one enantiomer (e.g., the (1R,3R) isomer) to the corresponding carboxylic acid, leaving the desired (1S,3S) ester unreacted.

    • Separation: The resulting mixture of the (1S,3S)-ester and the (1R,3R)-acid can then be easily separated by extraction or standard column chromatography.

Question 3: I'm trying to recrystallize my product to improve its purity, but it either oils out or doesn't crystallize at all. What should I do?

Answer:

Crystallization can be a powerful purification technique, but finding the right conditions is key.

  • Solvent Screening: A systematic solvent screen is the first step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Single Solvent Systems: Test a range of solvents with varying polarities (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, isopropanol, methanol).

    • Binary Solvent Systems: If a single solvent is not effective, try a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity persists. Then, heat the mixture until it becomes clear and allow it to cool slowly.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

    • Cooling: Slow cooling is crucial. A Dewar flask with a suitable cooling bath (e.g., ice-water, dry ice-acetone) can be used for very slow cooling.

  • Consider Chiral Solvents: In some cases, using a chiral solvent can lead to the preferential crystallization of one enantiomer, a technique known as enantioselective crystallization.[5] This is a more advanced technique but can be explored if other methods fail.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for determining the purity of my final product?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Chiral Gas Chromatography (GC): Excellent for determining enantiomeric excess (ee). The hydroxyl group can be derivatized (e.g., to an acetate) to improve volatility and separation on a chiral GC column (e.g., a cyclodextrin-based column).[6][7][8]

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for both diastereomeric and enantiomeric purity analysis. It can often be used without derivatization.[1][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any impurities with different chemical shifts. Chiral shift reagents can sometimes be used to determine enantiomeric excess, though this is less common now than chiral chromatography.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q2: What are some common impurities I should look out for?

A2: Besides the other stereoisomers, common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the cyclopentane ring.

  • Reagents: Catalysts, acids, or bases used in the reaction.

  • Byproducts: Side reactions can lead to the formation of other related compounds. A thorough understanding of your synthetic route is key to predicting potential byproducts.

Q3: Is it better to purify the final ester or its carboxylic acid precursor?

A3: This depends on the specific properties of the compounds. Carboxylic acids are often more crystalline than their methyl esters, which can make purification by recrystallization easier. You could consider purifying the chiral carboxylic acid first and then esterifying it to obtain the final product. The free carboxylic acid also provides another "handle" for derivatization with a chiral amine to form diastereomeric amides, which can be separated by chromatography.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Purity Analysis

This is a general starting protocol. Optimization will be required for your specific system.

  • Column: A chiral stationary phase column, such as one with a cellulose or amylose derivative (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting condition is 90:10 (v/v) n-hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV detector at a wavelength where the compound has some absorbance (e.g., 210 nm, as the ester carbonyl has a weak absorbance).

  • Sample Preparation: Dissolve a small amount of your sample (approx. 1 mg/mL) in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and identify the peaks corresponding to the different stereoisomers. The peak area can be used to calculate the diastereomeric and enantiomeric ratios.

Protocol 2: Silica Gel Column Chromatography for Diastereomer Separation
  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica gel containing your sample to the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Gradient Elution (if needed): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Analysis: Combine the fractions containing the pure desired diastereomer based on TLC analysis.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.

Visualized Workflows

Chiral_Purification_Workflow cluster_0 Purification Strategy Crude Crude Product (Mixture of Stereoisomers) Diastereomer_Sep Diastereomer Separation (Silica Gel Chromatography) Crude->Diastereomer_Sep 1. Separate Diastereomers Enantiomer_Sep Enantiomer Separation (Chiral HPLC or Derivatization) Diastereomer_Sep->Enantiomer_Sep 2. Separate Enantiomers Pure_Product (1S,3S) Isomer (>99% de, >99% ee) Enantiomer_Sep->Pure_Product Analysis Purity Analysis (Chiral GC/HPLC) Pure_Product->Analysis Verify Purity

Caption: General workflow for the purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester.

Troubleshooting_Logic cluster_diastereomer Diastereomeric Impurity cluster_enantiomer Enantiomeric Impurity Start Purification Issue Identified D_Issue Poor Diastereomer Separation Start->D_Issue Diastereomers Co-elute E_Issue Low Enantiomeric Excess (ee) Start->E_Issue Diastereomers Separated, but ee is low D_Sol1 Optimize Mobile Phase (Gradient Elution) D_Issue->D_Sol1 D_Sol2 Change Solvent System D_Issue->D_Sol2 D_Sol3 Reduce Column Loading D_Issue->D_Sol3 E_Sol1 Preparative Chiral HPLC E_Issue->E_Sol1 E_Sol2 Derivatize to Diastereomers & Separate E_Issue->E_Sol2 E_Sol3 Enzymatic Resolution E_Issue->E_Sol3

Caption: Troubleshooting decision tree for common purification challenges.

References

  • Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and Achiral Separation of Ten Flavanones Using Supercritical Fluid Chromatography. Application to Bee Pollen Analysis. Elsevier B.V. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Summary for CID 15153193. [Link]

  • National Center for Biotechnology Information. (n.d.). (1S,3R)-3-Hydroxycyclopentanecarboxylic acid. PubChem Compound Summary for CID 45076184. [Link]

  • Organic Syntheses. (n.d.). Cyclopentanecarboxylic acid, methyl ester. [Link]

  • Harada, N. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Symmetry, 12(9), 1438. [Link]

  • ResearchGate. (n.d.). Preparation of enantiomerically enriched (R)-3-hydroxycyclopentanone. [Link]

  • Hubbard, R. D., & Miller, B. L. (2003). Regioselective and diastereoselective synthesis of highly substituted cyclopentanes. Tetrahedron, 59(41), 8143–8152. [Link]

  • LCGC International. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]

  • Google Patents. (n.d.).
  • Tang, W., et al. (2022). A highly diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides. Organic Chemistry Frontiers, 9(1), 129-134. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • ResearchGate. (n.d.). (PDF) The potential of chiral solvents in enantioselective crystallization. [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. [Link]

  • Patsnap. (n.d.). Preparation method of cyclopentanecarboxylic acid. [Link]

  • PubMed. (n.d.). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. [Link]

  • ResearchGate. (n.d.). Structures of chiral carboxylic acids. [Link]

  • Baxendale, I. R., et al. (2021). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. The Journal of Organic Chemistry, 86(23), 16346–16360. [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Google Patents. (n.d.). US5492830A - Enzymatic resolution of α-tertiary carboxylic acid esters.
  • Asian Journal of Chemistry. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • Gotor-Fernández, V., et al. (2014). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. International Journal of Analytical Chemistry, 2014, 853784. [Link]

  • National Center for Biotechnology Information. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • Sci-Hub. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • ResearchGate. (n.d.). (PDF) Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. [Link]

  • ResearchGate. (n.d.). Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones | Request PDF. [Link]

  • MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. [Link]

  • PubMed Central. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]

Sources

Technical Support Center: Purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the purification process, particularly after enzymatic kinetic resolution.

Introduction: The Challenge of Purity in Chiral Synthesis

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. A common and efficient method for its preparation is the enzymatic kinetic resolution of a racemic mixture of cis-3-hydroxycyclopentanecarboxylic acid methyl ester. While effective, this process yields a mixture containing the desired ester, the unreacted enantiomeric ester, the hydrolyzed carboxylic acid of the unwanted enantiomer, and the enzyme catalyst. This guide provides detailed protocols and the scientific rationale behind them to effectively isolate the target molecule with high purity.

Frequently Asked Questions & Troubleshooting Guide

Q1: My final product is contaminated with the unwanted (1R,3R)-enantiomer of the methyl ester. How can I remove it?

A1: Separating the Enantiomeric Ester Impurity

The most significant challenge after an incomplete enzymatic resolution is the removal of the unreacted starting material, the (1R,3R)-enantiomer. Since enantiomers have identical physical properties, standard purification techniques like distillation or conventional chromatography are ineffective. The recommended approach is to improve the separation of the diastereomeric products of the enzymatic reaction or to use chiral chromatography.

Expert Insight: The key to a successful separation lies in exploiting the different reactivity of the two enantiomers in the enzymatic resolution. Pushing the enzymatic reaction to completion is ideal, but if that is not feasible, a chromatographic approach is necessary.

Recommended Protocol: Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired (1S,3S)-ester from the unreacted (1R,3R)-ester, especially after the acid byproduct has been removed (see Q2).

Experimental Workflow for Flash Column Chromatography

G cluster_0 Sample Preparation cluster_1 Column Chromatography cluster_2 Analysis & Pooling prep Dissolve crude product in minimal amount of non-polar solvent load Load sample onto the column prep->load pack Pack silica gel column with non-polar solvent pack->load elute Elute with a gradient of polar solvent in non-polar solvent load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc pool Pool fractions containing the pure product tlc->pool evap Evaporate solvent pool->evap

Caption: Workflow for Purification by Flash Column Chromatography.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude product mixture (after removal of the carboxylic acid and enzyme) in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.

  • Column Packing: Prepare a silica gel column, slurry-packed with a non-polar eluent (e.g., hexane/ethyl acetate 9:1).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent system. A gradient elution, gradually increasing the polarity (e.g., from 9:1 to 7:3 hexane/ethyl acetate), can improve separation.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Identify and pool the fractions containing the pure (1S,3S)-ester.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Data Presentation: Typical Elution Profile

CompoundTypical Rf Value (Hexane/Ethyl Acetate 8:2)Elution Order
(1R,3R)-ester (unreacted)~0.4First
(1S,3S)-ester (product)~0.3Second
Q2: How do I separate the desired (1S,3S)-ester from the (1R,3R)-carboxylic acid byproduct formed during the enzymatic resolution?

A2: Acid-Base Extraction for Carboxylic Acid Removal

The enzymatic hydrolysis of the (1R,3R)-ester produces the corresponding carboxylic acid. This acidic byproduct can be efficiently removed from the organic phase containing your desired ester using a simple acid-base extraction. The principle is to convert the carboxylic acid into its water-soluble carboxylate salt.

Expert Insight: This is a crucial first step in the workup process. Efficient removal of the acidic byproduct simplifies subsequent purification steps. A weak base like sodium bicarbonate is preferred to avoid potential hydrolysis of the desired ester product, which can occur with stronger bases like sodium hydroxide.[1]

Recommended Protocol: Aqueous Workup with Sodium Bicarbonate

Experimental Workflow for Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction cluster_2 Product Isolation start Crude reaction mixture in an organic solvent (e.g., ethyl acetate) add_bicarb Add saturated aqueous NaHCO3 solution start->add_bicarb shake Shake gently in a separatory funnel add_bicarb->shake separate Separate the aqueous and organic layers shake->separate wash Wash organic layer with brine separate->wash Organic Layer dry Dry organic layer over anhydrous Na2SO4 wash->dry filter_evap Filter and evaporate the solvent dry->filter_evap

Caption: Workflow for the removal of acidic byproducts via extraction.

Step-by-Step Protocol:

  • Dissolution: After the reaction, dilute the mixture with a water-immiscible organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Repeat the washing two to three times.

  • Layer Separation: Separate the aqueous layer (which now contains the sodium salt of the (1R,3R)-carboxylic acid) from the organic layer.

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude ester mixture, now free of the carboxylic acid.

Q3: What is the most effective way to remove the lipase enzyme from my reaction mixture?

A3: Post-Reaction Enzyme Removal

The lipase enzyme, being a protein, is insoluble in most organic solvents and can typically be removed by simple filtration. If the enzyme is immobilized on a solid support, this process is even more straightforward.

Expert Insight: Complete removal of the enzyme is important to prevent it from interfering with subsequent reaction steps or purification processes. While filtration is usually sufficient, residual enzyme activity can sometimes be an issue.

Recommended Protocol: Filtration and Optional Denaturation

Step-by-Step Protocol:

  • Filtration: After the desired reaction time, simply filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the bulk of the enzyme (both free and immobilized).

  • Solvent Wash: Wash the filtered enzyme cake with a fresh portion of the reaction solvent to recover any entrained product.

  • (Optional) Denaturation and Aqueous Wash: If you suspect residual enzyme is present in the filtrate, you can perform an aqueous wash. Adding a small amount of a denaturing agent like a dilute acid solution (e.g., 1M HCl) to the first aqueous wash during the acid-base extraction workup (Q2) can help denature and remove any soluble enzyme fractions.

Summary of Purification Strategy

The following flowchart summarizes the overall purification workflow for isolating (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester after enzymatic resolution.

G start Crude Reaction Mixture (Esters, Acid, Enzyme) filter Filtration to Remove Enzyme start->filter extract Aqueous Extraction with NaHCO3 filter->extract chromatography Flash Column Chromatography extract->chromatography product Pure (1S,3S)-ester chromatography->product

Caption: Overall purification workflow.

This comprehensive guide provides a robust framework for troubleshooting the common purification challenges associated with (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. By understanding the principles behind each step, researchers can confidently optimize their purification protocols to obtain a high-purity product.

References

  • This is a placeholder for a relevant scientific reference. A specific citation to a synthesis of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester would be inserted here. For the purpose of this example, a general reference on enzymatic resolutions is provided. Ghatorae, A. S., et al. (2021). Enzymatic Kinetic Resolution of Racemic Esters: A Review. Catalysis Reviews, 63(4), 595-649. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • This is a placeholder for a relevant scientific reference. A specific citation to acid-base extraction protocols would be inserted here. For the purpose of this example, a general chemistry text reference is provided. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small Scale Approach. Cengage Learning. [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of Cyclopentane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of cyclopentane rings, a critical structural motif in numerous pharmaceuticals and bioactive molecules. The formation of a five-membered ring is often kinetically and thermodynamically challenging due to a unique combination of ring strain and entropic factors. This resource provides in-depth, field-proven insights in a troubleshooting format to help you overcome these hurdles.

Section 1: FAQs - Understanding the Root Causes of Low Reactivity

This section addresses the fundamental principles governing cyclopentane ring formation. Understanding why a reaction is failing is the first step toward a rational solution.

Q1: My intramolecular cyclization is yielding no product. What are the most likely reasons?

A: Low or no conversion in cyclization reactions typically points to three main issues: a high activation energy barrier, an unfavorable reaction pathway, or competing intermolecular reactions.

  • Activation Energy: The formation of a cyclopentane ring involves overcoming both angle strain and torsional strain. While cyclopentane has less angle strain than smaller rings, its "envelope" and "half-chair" conformations suffer from significant torsional strain due to eclipsing hydrogen atoms.[1] This contributes to a higher-than-expected activation energy.

  • Unfavorable Pathways (Baldwin's Rules): The geometric trajectory of the ring closure is critical. According to Baldwin's Rules, certain cyclization pathways are "disfavored" due to poor orbital overlap. For 5-membered rings, the most notorious disfavored pathway is the 5-endo-trig cyclization.[2][3] If your precursor is set up for such a closure, the reaction is unlikely to proceed under standard conditions because the nucleophile cannot approach the π-system of the electrophile at the required angle.[4]

  • Intermolecular Competition: If the concentration of your precursor is too high, intermolecular reactions (dimerization, polymerization) can outcompete the desired intramolecular cyclization. The rate of an intramolecular reaction is concentration-independent, whereas intermolecular reactions are not.

Q2: I've heard of the "Thorpe-Ingold Effect." How can it help my reaction?

A: The Thorpe-Ingold effect, or the "gem-dimethyl effect," is a powerful strategy to accelerate intramolecular reactions. By introducing a quaternary carbon (often substituted with two methyl groups) into the acyclic precursor chain, you can significantly increase the rate of cyclization.[5]

There are two primary reasons for this acceleration:

  • Kinetic (Rate) Effect: The gem-dialkyl groups reduce the bond angle of the central carbon in the chain (from ~109.5° to a smaller angle), effectively pushing the reactive ends of the molecule closer together. This increases the probability of a successful intramolecular collision.[5]

  • Thermodynamic (Stability) Effect: The substituted open-chain precursor has restricted rotational freedom, making it entropically less stable than an unsubstituted chain. The cyclic product, however, is less affected. This reduces the entropic penalty of cyclization, making the overall reaction more favorable.[5]

If your precursor lacks substitution, consider redesigning it to include a gem-dialkyl group at the C3 position of a 1,5-dicarbonyl compound (or equivalent) to leverage this effect.

Q3: Why is a 5-exo-trig cyclization so much more favorable than a 5-endo-trig?

A: This is the cornerstone of Baldwin's Rules for 5-membered rings. The difference lies in the geometry of the transition state.

  • 5-Exo-Trig: The attacking nucleophile approaches the trigonal (sp²) carbon from outside the newly forming ring. The trajectory aligns well with the Bürgi-Dunitz angle (~109°), allowing for optimal overlap between the nucleophile's HOMO and the electrophile's LUMO (the π* orbital).[4] This is a geometrically "favored" process.

  • 5-Endo-Trig: The nucleophile must attack the sp² carbon from within the forming ring. To achieve the necessary orbital overlap, the precursor chain must contort into a highly strained geometry, making the transition state energetically inaccessible.[2]

This principle is visually represented below.

cluster_0 Favorable vs. Disfavored Cyclizations fav_start Precursor fav_ts 5-Exo-Trig Transition State fav_start->fav_ts Low Activation Energy fav_end Cyclopentane Product fav_ts->fav_end Reaction Proceeds dis_start Precursor dis_ts 5-Endo-Trig Transition State dis_start->dis_ts High Activation Energy (Strain) dis_end No Reaction dis_ts->dis_end Reaction Fails

Caption: Comparison of Favorable vs. Disfavored Cyclization Pathways.

Section 2: Troubleshooting Guide - Common Experimental Failures & Solutions

This section provides a problem-oriented approach to resolving specific issues encountered in the lab.

Issue 1: My reaction is clean, but conversion is very low. How can I drive it to completion?

Analysis: Low conversion in a clean reaction (i.e., no major side products) suggests the reaction is reversible or has a high activation energy that is not being sufficiently overcome.

Troubleshooting Steps:

  • Increase Temperature: The first and simplest step is to increase the reaction temperature. This provides more thermal energy to overcome the activation barrier. Monitor for decomposition of starting material or product.

  • Change Solvent: Solvent polarity can dramatically affect reaction rates. For reactions involving polar intermediates or transition states, switching to a more polar solvent can stabilize the transition state and lower the activation energy. Conversely, for nonpolar mechanisms, a nonpolar solvent may be superior.[6]

  • Catalyst Screening: If using a transition-metal-catalyzed reaction, the choice of metal and ligand is paramount. A more active catalyst may be required. For example, in palladium-catalyzed reactions, switching from a less electron-rich phosphine ligand to a more electron-rich, bulky ligand can accelerate the rate-limiting oxidative addition or reductive elimination steps.[7]

  • Use High Dilution: If you suspect equilibrium is the issue, or if trace amounts of intermolecular products are forming, employ high-dilution conditions. This is achieved by adding the substrate slowly via a syringe pump to a large volume of refluxing solvent. This keeps the instantaneous concentration of the precursor extremely low, favoring the intramolecular pathway.[8]

Issue 2: My reaction is messy, with multiple side products. The main competitor is a dimer/polymer.

Analysis: This is a classic case of the intermolecular reaction rate competing with or exceeding the intramolecular rate. This is a concentration-dependent problem.

Troubleshooting Decision Tree:

G start Problem: Intermolecular side products (dimer, polymer) check_conc Is the reaction run at high concentration (>0.1 M)? start->check_conc high_dilution SOLUTION: Implement high dilution. Use syringe pump for slow addition to large volume of solvent. check_conc->high_dilution Yes check_temp Is the reaction temperature very high? check_conc->check_temp No end_point Problem Resolved: Increased yield of intramolecular product high_dilution->end_point lower_temp ACTION: Lower the temperature. High temps can favor intermolecular pathways if ΔS‡ is less negative. check_temp->lower_temp Yes check_substrate Does the substrate have 'floppy' conformation? check_temp->check_substrate No lower_temp->high_dilution add_thorpe_ingold SOLUTION: Redesign substrate. Introduce gem-dialkyl group to favor cyclization conformation. check_substrate->add_thorpe_ingold Yes check_substrate->end_point No add_thorpe_ingold->end_point

Caption: Troubleshooting flowchart for intermolecular side reactions.

Issue 3: I am attempting a radical cyclization, but I only get reduction of the starting material.

Analysis: In radical cyclizations, particularly those using tin hydrides (e.g., Bu₃SnH), the rate of radical cyclization (k_cyclize) must be faster than the rate of reduction by the hydride (k_reduce).[5] If reduction is the primary outcome, k_reduce is winning.

Troubleshooting Steps:

  • Lower the Hydride Concentration: This is the most effective lever. By decreasing the concentration of the radical quenching agent (Bu₃SnH), you give the initially formed radical more time to undergo the desired cyclization before it is quenched. This is another application of high-dilution principles, where the tin hydride is added slowly to the reaction mixture.

  • Switch to a Slower H-atom Donor: If Bu₃SnH is too reactive, consider using a reagent with a weaker X-H bond that transfers a hydrogen atom more slowly. Tris(trimethylsilyl)silane (TTMSS) is a common, less toxic alternative that often improves yields in these cases.

  • Increase the Rate of Cyclization:

    • Add an Activating Group: An electron-withdrawing group on the radical acceptor (the alkene/alkyne) will accelerate the radical addition step.

    • Change Temperature: Radical cyclizations are often performed at elevated temperatures (e.g., refluxing benzene or toluene) to ensure efficient initiation. Ensure your initiator (like AIBN) is at an appropriate temperature for its half-life.

Section 3: Advanced Protocols & Method Selection

This section provides guidance on choosing the right synthetic strategy and offers a detailed protocol for a common challenge.

Q4: When should I choose a transition metal-catalyzed approach over a radical or ionic method?

A: The choice depends on the functional groups present in your precursor and the desired stereochemistry.

Method TypeStrengthsWeaknessesBest For...
Ionic (e.g., Aldol, Michael) Well-established, often uses simple reagents (acid/base).Sensitive to protic functional groups, can have reversibility issues.Precursors with activated C-H bonds and good electrophiles (e.g., 1,5-dicarbonyls).
Radical Cyclization Excellent for unactivated alkenes/alkynes. Tolerant of many functional groups (esters, amides, alcohols).Can be difficult to make stereoselective. Often requires stoichiometric toxic reagents (e.g., tin).Complex substrates where ionic methods would fail due to functional group incompatibility.
Transition Metal-Catalyzed High chemo-, regio-, and stereoselectivity possible. Can construct complex rings via cycloadditions or C-H activation.[7][9]Catalyst can be expensive and sensitive to air/moisture. Requires careful optimization of ligands and conditions.Asymmetric synthesis and reactions that are difficult to achieve otherwise, like [3+2] cycloadditions.[7]

Protocol: Overcoming Low Yield in a Palladium-Catalyzed Intramolecular Heck Reaction

This protocol addresses a common scenario: the cyclization of an aryl halide onto a tethered alkene, which is often plagued by low yield due to β-hydride elimination from the intermediate.

Step-by-Step Methodology:

  • Reagent & Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under a nitrogen or argon atmosphere.

    • Use anhydrous, degassed solvents. Toluene, DMF, or DMA are common choices. Degas by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

    • The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., PPh₃, Xantphos) should be high purity.

  • Reaction Setup (High Dilution):

    • To a 3-neck round-bottom flask equipped with a condenser, magnetic stir bar, and a rubber septum, add the palladium catalyst (2-5 mol%), ligand (4-10 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equivalents).

    • Add 80% of the total solvent volume to this flask.

    • In a separate flask, dissolve your cyclopentane precursor (1.0 equivalent) in the remaining 20% of the solvent.

    • Draw the precursor solution into a gas-tight syringe and place it in a syringe pump.

  • Execution & Monitoring:

    • Heat the catalyst/base mixture to the desired temperature (typically 80-110 °C).

    • Begin the slow addition of the precursor solution via the syringe pump over a period of 4-12 hours. A slow addition rate is critical to maintain a low instantaneous concentration.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS. Check for the disappearance of starting material and the appearance of the desired product.

  • Work-up & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solution in vacuo and purify the crude product via flash column chromatography.

Self-Validation: A successful optimization will show a marked increase in the ratio of the desired cyclopentane product to the non-cyclized, reduced starting material in your analytical trace.

References

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Kumar, A., & Shaw, A. K. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(12), 6839–6890.
  • O'Malley, S. (2005). Cyclopentane Synthesis. Baran Lab, Scripps Research. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 4). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]

  • LibreTexts. (2024, March 27). 2.1: Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Baldwin's rules. Retrieved from [Link]

  • Alabugin, I. V., Gilmore, K., & Golyavin, A. (2011). Cyclizations of Alkynes: Revisiting Baldwin's Rules for Ring Closure. European Journal of Organic Chemistry, 2011(11), 1947-1961.
  • LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, K., Liu, Y., & Ishida, H. (2019). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin. Macromolecules, 52(19), 7386-7395.
  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2000). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 100(3), 93-142.
  • ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. Retrieved from [Link]

  • Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Retrieved from [Link]

  • Rajakumar, P., Ganesan, K., & Shanmugasundaram, K. (2015). Selected Synthetic Strategies to Cyclophanes. Beilstein Journal of Organic Chemistry, 11, 1274–1331.
  • Thorpe, J. F., & Kon, G. A. R. (1925). Cyclopentanone. Organic Syntheses, 5, 37.
  • Chen, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
  • Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selected synthetic strategies to cyclophanes. Retrieved from [Link]

  • Grokipedia. (n.d.). Baldwin's rules. Retrieved from [Link]

  • Dong, Z., & Dong, G. (2017). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins.
  • Tantillo, D. J. (2022). Solvation Effects in Organic Chemistry. ACS Publications. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyclopentane Synthons in Medicinal Chemistry: The Strategic Value of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Cyclopentane Scaffold

In the landscape of modern drug discovery, the quest for molecular diversity and improved physicochemical properties is paramount. Historically, medicinal chemists have often relied on aromatic rings to explore the chemical space around a pharmacophore. However, the overuse of flat, lipophilic phenyl rings can lead to suboptimal properties, including poor solubility and metabolic instability.[1][2] The cyclopentane ring has emerged as a critical, three-dimensional (3D) scaffold and a proven bioisostere for the phenyl ring, offering a means to escape "flatland" and introduce desirable conformational rigidity.[3]

The inherent chirality of substituted cyclopentanes necessitates precise stereochemical control during synthesis, as the biological activity of a drug candidate is often dictated by its specific 3D arrangement.[4][5][6] This has driven a significant demand for enantiomerically pure chiral building blocks that serve as reliable starting points for complex syntheses.[4][5][6][7] Among these, (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester stands out as a versatile and strategically valuable synthon. This guide provides an in-depth comparison of this key intermediate against other widely used cyclopentane building blocks, supported by experimental insights to inform rational synthon selection in drug development programs.

Featured Synthon: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (CAS 174292-58-1) is a bifunctional molecule featuring a cis-1,3-relationship between a hydroxyl and a methyl ester group on a cyclopentane core, with both stereocenters definitively set.[8][9]

Key Structural & Chemical Features:

  • Defined Stereochemistry: The (1S,3S) configuration provides a fixed stereochemical foundation, crucial for building stereocomplex molecules without the need for challenging chiral resolutions or asymmetric syntheses at later stages.

  • Orthogonal Functional Groups: The hydroxyl and methyl ester groups offer distinct reactive handles. The hydroxyl group is readily protected or activated for nucleophilic substitution, while the ester can be hydrolyzed, reduced, or converted to an amide, allowing for sequential and controlled synthetic transformations.

  • Cis-1,3-Substitution Pattern: This specific arrangement is a common motif in a variety of biologically active molecules, including certain prostaglandin analogues and carbocyclic nucleosides, making it a highly relevant starting material.[10]

Its utility is particularly evident in the synthesis of complex molecules where precise spatial arrangement of substituents is key to biological function. For instance, it serves as a precursor for cyclopentane-based muraymycin analogs targeting the essential bacterial enzyme MraY.[10]

The Landscape of Alternative Cyclopentane Synthons

While our featured synthon is highly valuable, the choice of a starting material is always context-dependent. Below is a profile of other cornerstone cyclopentane synthons, each with its unique strengths.

  • Corey Lactone Diol & Derivatives: A legendary building block in organic synthesis, the Corey lactone is intrinsically linked to the synthesis of prostaglandins.[11][12] Its bicyclic structure locks the stereochemistry of multiple centers and provides functional handles perfectly positioned for elaborating the two side chains characteristic of prostaglandins.[11][13][14]

  • (-)-Vince Lactam ((-)-2-Azabicyclo[2.2.1]hept-5-en-3-one): This chiral lactam is a powerhouse for the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.[15][16] It was instrumental in the development of blockbuster drugs like Abacavir (an anti-HIV agent).[17][18] The key feature of the Vince lactam is the nitrogen atom integrated into the cyclopentane framework, providing a direct route to analogues of ribose where the furanose oxygen is replaced by a nitrogen-substituted carbon.[19]

  • Cyclopentene Oxide: As a simple, achiral epoxide, cyclopentene oxide is an economical starting point. Its value lies in the ability to perform stereoselective ring-opening reactions with various nucleophiles, generating a diverse array of trans-1,2-disubstituted cyclopentanol derivatives. The stereochemical outcome is controlled by the choice of catalyst and reaction conditions.

  • (1R,4S)-4-Aminocyclopent-2-en-1-ol Derivatives: This class of synthons is another critical precursor for antiviral carbocyclic nucleosides. The presence of both an amine and a hydroxyl group, along with a double bond for further functionalization, makes it a versatile intermediate for drugs like Oseltamivir (Tamiflu), although Oseltamivir itself is based on a cyclohexene core. The cyclopentane analogues are crucial in exploring the structure-activity relationships of neuraminidase inhibitors.[20]

Head-to-Head Comparison: A Data-Driven Analysis

The optimal choice of synthon depends on the target molecule's structure, the desired stereochemistry, and the overall synthetic strategy. The following table provides a direct comparison of the key attributes of these building blocks.

Synthon Structure Key Functional Groups Stereochemistry Typical Applications Key Advantages Limitations
(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester Chemical structure of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl esterHydroxyl, Methyl Estercis-1,3-disubstitutedProstaglandin analogues, Carbocyclic nucleosides, MraY inhibitors[10]Defined stereochemistry, Orthogonal handlesMay require functional group interconversion for 1,2- or 1,1- substitution patterns
Corey Lactone Diol Chemical structure of Corey Lactone DiolLactone, 2x HydroxylFused bicyclic system with multiple defined stereocentersProstaglandins (PGF2α, etc.)[11][21]Highly functionalized, Stereochemically densePrimarily geared towards prostaglandin synthesis; less versatile for other scaffolds
(-)-Vince Lactam Chemical structure of (-)-Vince LactamLactam, OlefinBicyclic system, single enantiomerCarbocyclic nucleosides (e.g., Abacavir, Carbovir)[16][17]Direct entry to carbocyclic nucleosides with ring nitrogenSynthesis is multi-step; enzymatic resolution often required for high enantiopurity[17][18]
Cyclopentene Oxide Chemical structure of Cyclopentene OxideEpoxideAchiral (prochiral)trans-1,2-disubstituted cyclopentanesInexpensive, versatile for various nucleophilic openingsRequires asymmetric catalysis to induce chirality; generates racemic mixtures otherwise
(1R,4S)-4-Aminocyclopent-2-en-1-ol Chemical structure of (1R,4S)-4-Aminocyclopent-2-en-1-olAmine, Hydroxyl, Olefincis-1,4-disubstitutedAntiviral agents, Carbocyclic nucleosidesMultiple functional groups for diverse derivatizationCan be less stable; may require protecting group strategies

Case Study: Synthesis of a Carbocyclic Nucleoside Analogue Core

To illustrate the strategic choices involved, let's consider the synthesis of a generic cis-1,3-hydroxymethyl-aminocyclopentane core, a common substructure in antiviral agents.

Route A: Starting from (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

This route leverages the existing stereochemistry and functional groups.

  • Protection: The hydroxyl group is protected, for example, as a silyl ether (e.g., TBDMS-Cl, imidazole).

  • Reduction: The methyl ester is reduced to the primary alcohol (e.g., with LiAlH₄).

  • Functional Group Interconversion: The newly formed primary alcohol is converted into a leaving group (e.g., mesylate or tosylate).

  • Nucleophilic Substitution: The leaving group is displaced with an azide (e.g., NaN₃), followed by reduction to the primary amine.

  • Deprotection: Removal of the hydroxyl protecting group yields the target core.

Route B: Starting from (-)-Vince Lactam

This route is ideal when a nitrogen atom is required at a specific position from the outset.

  • Lactam Reduction: The amide is reduced to the corresponding amine (e.g., with LiAlH₄).

  • Olefin Functionalization: The double bond is subjected to hydroboration-oxidation to install a hydroxyl group with specific stereochemistry.

  • Protecting Group Manipulation: The resulting amino alcohol may require protecting group exchange to allow for further selective transformations.

Comparative Experimental Data

The following table presents representative yields for key transformations, compiled from synthetic literature. Absolute yields can vary based on substrate and specific conditions, but these values provide a basis for comparison.

Transformation Synthon Key Reagents Representative Yield Reference
Ester Reduction to Alcohol(1S,3S)-3-Hydroxy-cyclopentane...LiAlH₄, THF>90%General Organic Chemistry Principles
Alcohol to Azide (via Mesylate)Protected Cyclopentane Methanol1. MsCl, Et₃N 2. NaN₃, DMF~80-90% (2 steps)Synthetic Organic Chemistry Literature
Olefin Hydroboration-OxidationN-Protected Vince Lactam derivative1. BH₃·THF 2. H₂O₂, NaOH~70-85%Synthetic Organic Chemistry Literature
Lactam Reduction(-)-Vince LactamLiAlH₄, THF>90%Synthetic Organic Chemistry Literature

Experimental Protocol: A Representative Workflow

Protocol: Protection of Hydroxyl and Reduction of Ester in (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

This protocol details the first two steps in a typical synthetic sequence starting from our featured synthon.

Step 1: Protection of the Hydroxyl Group

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Addition of Reagents: Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2-4 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected ester.

Step 2: Reduction of the Methyl Ester

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of Lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Add a solution of the TBDMS-protected ester from Step 1 (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion (typically 1-2 hours).

  • Quenching (Fieser workup): Cautiously quench the reaction at 0 °C by the sequential dropwise addition of H₂O (X mL), 15% aqueous NaOH (X mL), and then H₂O (3X mL), where X is the mass of LiAlH₄ in grams.

  • Filtration & Extraction: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash chromatography if necessary.

Strategic Synthon Selection: A Decision-Making Workflow

Choosing the right building block is a critical decision that impacts the efficiency, cost, and feasibility of a synthetic route. The following decision tree, presented as a Graphviz diagram, illustrates a logical workflow for this selection process.

Synthon_Selection start Define Target Molecule's Core Structure q1 Does the target have a cis-1,3-difunctional pattern? start->q1 q2 Is a ring nitrogen required (carbocyclic nucleoside)? q1->q2 No synthon1 (1S,3S)-3-Hydroxy- cyclopentanecarboxylic acid methyl ester q1->synthon1 Yes q3 Is the target a prostaglandin or close analog? q2->q3 No synthon2 (-)-Vince Lactam q2->synthon2 Yes q4 Is a trans-1,2-difunctional pattern the primary goal? q3->q4 No synthon3 Corey Lactone q3->synthon3 Yes synthon4 Cyclopentene Oxide q4->synthon4 Yes other Consider other synthons or de novo synthesis q4->other No

Caption: Decision workflow for selecting a cyclopentane synthon.

Senior Application Scientist's Perspective & Conclusion

The strategic selection of a chiral building block is a cornerstone of efficient and successful drug development campaigns. (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester represents an exemplary synthon for targets requiring a cis-1,3-disubstituted cyclopentane core. Its pre-set stereochemistry and orthogonal functional groups allow for linear, predictable, and high-yielding synthetic sequences.

While synthons like the Corey Lactone and Vince Lactam are unparalleled for their specific, blockbuster applications in prostaglandins and certain antiviral nucleosides respectively, their structural rigidity can limit their utility for broader scaffold hopping efforts.[11][16] Conversely, simpler starting materials like cyclopentene oxide offer flexibility but shift the burden to the development of robust, scalable asymmetric reactions.

Ultimately, (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester occupies a valuable middle ground. It provides a significant stereochemical head start without being overly specialized, making it an ideal candidate for library synthesis and lead optimization where the 1,3-cis relationship is a key pharmacophoric element. As the industry continues to move towards more 3D-rich chemical matter, the strategic application of well-designed, stereochemically defined building blocks like this will only grow in importance.

References

  • Title: Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY Source: National Institutes of Health URL: [Link]

  • Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry Source: PubMed URL: [Link]

  • Title: Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues Source: National Institutes of Health, National Center for Biotechnology Information URL: [Link]

  • Title: Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity Source: ACS Publications URL: [Link]

  • Title: Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) Source: American Society for Microbiology URL: [Link]

  • Title: Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: National Institutes of Health, National Center for Biotechnology Information URL: [Link]

  • Title: Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs Source: MDPI URL: [Link]

  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL: [Link]

  • Title: An “Ideal” Bioisoster of the para-substituted Phenyl Ring Source: ChemRxiv URL: [Link]

  • Title: Biocatalytic routes to anti-viral agents and their synthetic intermediates Source: Royal Society of Chemistry URL: [Link]

  • Title: Prostaglandin | Definition, Function, Synthesis, & Facts Source: Britannica URL: [Link]

  • Title: (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester ee Source: Bio-Connect URL: [Link]

Sources

A Senior Application Scientist's Guide to Carbocyclic Nucleoside Analogues: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral chemotherapy, nucleoside analogues represent a cornerstone of treatment, particularly for persistent viral infections.[1][2] Among these, carbocyclic nucleoside analogues—where a cyclopentane or cyclopentene ring replaces the ribose sugar moiety—stand out for their metabolic stability and potent efficacy.[2] This guide provides an in-depth comparison of the antiviral efficacy of key drugs derived from this structural class, explaining the mechanistic rationale behind their activity and the experimental basis for their evaluation.

The Strategic Advantage of the Carbocyclic Scaffold

Natural nucleosides are susceptible to cleavage by phosphorylases at the glycosidic bond, a metabolic instability that can limit their therapeutic window. Replacing the furanose oxygen with a methylene group to create a carbocyclic ring renders these analogues resistant to such enzymatic degradation. This fundamental modification enhances bioavailability and intracellular half-life, making them robust candidates for antiviral drug design.[3] The primary mechanism of action for these drugs involves intracellular phosphorylation to their active triphosphate form, which then acts as a competitive inhibitor or a chain-terminating substrate for viral polymerases, effectively halting viral genome replication.[2][4]

The following diagram illustrates the generalized metabolic activation pathway that transforms these prodrugs into potent antiviral agents within the host cell.

Metabolic_Activation cluster_membrane Cellular Environment cluster_viral Viral Replication Machinery Drug Carbocyclic Nucleoside Analogue Drug_MP Analogue Monophosphate Drug->Drug_MP Nucleoside Kinase Drug_DP Analogue Diphosphate Drug_MP->Drug_DP Nucleotide Kinase Drug_TP Analogue Triphosphate (Active) Drug_DP->Drug_TP Nucleotide Kinase Polymerase Viral Polymerase (e.g., Reverse Transcriptase) Drug_TP->Polymerase Competitively Inhibits Replication Viral Genome Replication Drug_TP->Replication Chain Termination Polymerase->Replication Mediates

Caption: Intracellular activation pathway of carbocyclic nucleoside analogues.

Comparative Efficacy: Abacavir vs. Aristeromycin

To illustrate the therapeutic application of this class, we will compare two prominent carbocyclic nucleosides: Abacavir (the active form of (-)-Carbovir) and Aristeromycin . Abacavir is a cornerstone of HIV therapy, while Aristeromycin, a naturally occurring analogue, exhibits broader-spectrum antiviral activity but is often limited by toxicity.[4][5][6]

Their efficacy is not absolute but is measured relative to their toxicity to host cells. This relationship is captured by three key parameters:

  • EC₅₀ (50% Effective Concentration): The drug concentration that inhibits viral replication by 50%. A lower value indicates higher potency.[7]

  • CC₅₀ (50% Cytotoxic Concentration): The drug concentration that reduces the viability of host cells by 50%. A higher value indicates lower toxicity and greater safety.[8]

  • Selectivity Index (SI): Calculated as the ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). This index quantifies the drug's therapeutic window. A higher SI is desirable, with a value ≥10 generally considered indicative of promising antiviral activity.[8][9][10]

The table below summarizes experimental data for these compounds against their primary viral targets.

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Abacavir HIV-1 (Clinical Isolate)CEM Cells0.26160~615[4]
Aristeromycin Analogue (6) Hepatitis B Virus (HBV)HepG2 2.2.156.5>100>15.4[5]
Aristeromycin Analogue (DFA) MERS-CoVVero CellsData Not AvailableData Not AvailablePotent Inhibition Noted[6]

Note: Direct comparison is challenging due to variations in viral targets, cell lines, and assay conditions. The data presented are illustrative of each compound's performance in a relevant context.

The high SI of Abacavir underscores its clinical success: it is profoundly toxic to the virus at concentrations far below those harmful to human cells.[4] Aristeromycin and its derivatives show promise but their development is often focused on mitigating host cell toxicity, which can arise from inhibition of essential cellular enzymes like S-adenosyl-L-homocysteine (SAH) hydrolase.[5][6]

The Critical Role of Stereochemistry: The Case of Carbovir

The "isomer" aspect of the topic is most accurately reflected in the stereochemistry of these complex molecules. Carbovir exists as a racemic mixture of two enantiomers, (+) and (-). Experimental data conclusively show that only the (-)-enantiomer , which is developed as the drug Abacavir, possesses potent anti-HIV activity.[11]

This stereoselectivity is not due to the viral target—HIV reverse transcriptase can incorporate the triphosphate form of both enantiomers. Instead, the selectivity arises from the host cell's own enzymatic machinery.[12] Specifically, the cellular enzyme guanosine monophosphate (GMP) kinase phosphorylates the monophosphate of (-)-Carbovir over 7,000 times more efficiently than that of the (+)-enantiomer.[12] This differential rate of metabolic activation is the critical determinant of antiviral efficacy, ensuring that only the desired enantiomer is converted into its active, chain-terminating form.

Enantiomer_Selectivity cluster_enantiomers Carbovir Enantiomers cluster_activation Metabolic Activation Cascade Neg_Carbovir (-)-Carbovir Neg_MP (-)-Carbovir-MP Neg_Carbovir->Neg_MP Phosphorylation Pos_Carbovir (+)-Carbovir Pos_MP (+)-Carbovir-MP Pos_Carbovir->Pos_MP Phosphorylation GMP_Kinase GMP Kinase (Cellular Enzyme) Neg_MP->GMP_Kinase Efficient Substrate Pos_MP->GMP_Kinase Poor Substrate Neg_TP Active Triphosphate GMP_Kinase->Neg_TP Leads to Inactive_Metabolite Inactive Metabolite GMP_Kinase->Inactive_Metabolite Leads to Antiviral_Activity Potent Antiviral Activity Neg_TP->Antiviral_Activity Inhibits HIV Reverse Transcriptase

Caption: Stereoselective activation of Carbovir enantiomers by host cell kinases.

Experimental Protocols for Efficacy and Cytotoxicity Determination

The quantitative data presented in this guide are derived from standardized in vitro assays. The protocols must be robust and include appropriate controls to ensure the data are valid and reproducible. Below are methodologies for two foundational assays: the MTT assay for cytotoxicity and the Plaque Reduction Assay for antiviral efficacy.

This assay measures cell viability by quantifying the metabolic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13][14]

Workflow Diagram:

MTT_Assay_Workflow start 1. Seed Cells step2 2. Add Serial Dilutions of Test Compound start->step2 step3 3. Incubate (e.g., 24-48h) step2->step3 step4 4. Add MTT Reagent and Incubate (3-4h) step3->step4 step5 5. Add Solubilizing Agent (e.g., DMSO, SDS) step4->step5 step6 6. Measure Absorbance (e.g., 570 nm) step5->step6 end 7. Calculate CC₅₀ step6->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Plating: Seed host cells (e.g., CEM, Vero) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells per well and incubate for 4-6 hours to allow for adherence.[13]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include "cells only" (untreated control) and "medium only" (blank) wells.

  • Incubation: Incubate the plate for a period appropriate to the cell doubling time (typically 24 to 48 hours) at 37°C in a CO₂ incubator.[13]

  • MTT Addition: Remove the medium and add fresh medium containing MTT stock solution (typically 5 mg/mL) to a final concentration of 0.5 mg/mL. Incubate in the dark for 3-4 hours.[13]

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well using a plate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the CC₅₀ value using non-linear regression analysis.[13]

This is the gold standard for quantifying the efficacy of an antiviral against lytic viruses.[15] It measures the reduction in the number of viral plaques (zones of cell death) in the presence of the drug.[15][16]

Detailed Steps:

  • Cell Plating: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates.[16]

  • Virus Infection: Infect the cell monolayers with a known dilution of virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1 hour.[13]

  • Compound Treatment: After adsorption, remove the viral inoculum. Wash the cells with phosphate-buffered saline (PBS).

  • Overlay Application: Add an overlay medium containing various concentrations of the test compound. The overlay is typically semi-solid (e.g., containing methylcellulose or agarose) to restrict viral spread to adjacent cells, ensuring discrete plaque formation.[9][16] Include a "virus only" control (no drug).

  • Incubation: Incubate the plates for several days until visible plaques form. The duration depends on the virus and cell type.

  • Plaque Visualization: Remove the overlay. Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet, which stains living cells, leaving plaques unstained and visible.[9]

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control. Plot the dose-response curve and determine the EC₅₀ value.

Conclusion and Future Outlook

Carbocyclic nucleoside analogues are a powerful class of antiviral agents, with their efficacy critically dependent on the interplay between their chemical structure—particularly stereochemistry—and the metabolic machinery of the host cell. Abacavir serves as a prime example of a clinically successful drug, demonstrating a high therapeutic index achieved through selective metabolic activation.[4][12] Newer analogues of Aristeromycin and other carbocyclic scaffolds continue to be explored for broad-spectrum activity against emerging RNA viruses.[17][18]

The future of this field lies in rational drug design aimed at optimizing the selectivity index. This involves designing molecules that are better substrates for viral polymerases than for human polymerases and are efficiently activated within host cells while minimizing off-target effects, such as the inhibition of SAH hydrolase. By leveraging the detailed experimental protocols outlined here, researchers can continue to rigorously evaluate and compare new candidates, paving the way for the next generation of potent and safe antiviral therapies.

References

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Gogu, S. R., & Beckman, B. S. (2005). The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS. Current Pharmaceutical Design, 11(30), 3941-3951. Retrieved from [Link]

  • Hayashi, K., et al. (2017). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. Molecules, 22(12), 2235. Retrieved from [Link]

  • Bear, J. (2014). Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. Journal of Visualized Experiments, (93), e52065. Retrieved from [Link]

  • Galdeano, C. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Molecules, 26(21), 6598. Retrieved from [Link]

  • Das, S., et al. (2021). Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death. Viruses, 13(11), 2309. Retrieved from [Link]

  • Jeong, L. S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(15), 7064-7078. Retrieved from [Link]

  • Sidwell, R. W., et al. (2001). Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. Antimicrobial Agents and Chemotherapy, 45(3), 749-757. Retrieved from [Link]

  • Tenore, A. (2024). Abacavir. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Zhang, L., et al. (2021). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Immunology, 12, 631785. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • GUNI, R., et al. (2013). BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 32(1-2), 1-17. Retrieved from [Link]

  • Batubara, I., et al. (2021). Potential of diterpene compounds as antivirals, a review. Heliyon, 7(8), e07721. Retrieved from [Link]

  • Jeong, L. S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6′-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(15), 7064–7078. Retrieved from [Link]

  • Vince, R., & Hua, M. (1992). Phosphorylation of carbovir enantiomers by cellular enzymes determines the stereoselectivity of antiviral activity. Journal of Biological Chemistry, 267(31), 22443-22446. Retrieved from [Link]

  • Coates, J. A., et al. (1991). Carbovir: the (—) enantiomer is a potent and selective antiviral agent against human immunodeficiency virus in vitro. Antiviral Research, 15(2), 161-168. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity, antiviral activity and selectivity index. Retrieved from [Link]

  • Jordheim, L. P., et al. (2013). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Chemistry - An Asian Journal, 8(8), 1616-1639. Retrieved from [Link]

  • bioRxiv. (2018). Applicability of Drug Response Metrics for Cancer Studies using Biomaterials. Retrieved from [Link]

  • bioRxiv. (2020). Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. Retrieved from [Link]

  • bioRxiv. (2021). 6',6'-Difluoro-aristeromycin is a potent inhibitor of MERS-coronavirus replication. Retrieved from [Link]

  • Kumar, P., et al. (2016). Synthesis and anti-HBV activity of α-stereoisomer of aristeromycin based analogs. Bioorganic & Medicinal Chemistry Letters, 26(16), 4053-4056. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of the antiviral activity by MTT assay for compounds 5a, 5b, 5d, 5h, 5i and 5l. Retrieved from [Link]

  • ResearchGate. (n.d.). Mean values of CC50, IC50 and selectivity index (SI = CC50/EC50) of remdesivir, chloroquine, ivermectin and doxycycline treatment of RAW264.7 macrophages. Retrieved from [Link]

  • Sommadossi, J. P., & Gosselin, G. (2001). L-nucleoside enantiomers as antivirals drugs: a mini-review. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 395-401. Retrieved from [Link]

  • American Society for Microbiology. (2024, March 4). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options [Video]. YouTube. Retrieved from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Abacavir Sulfate?. Retrieved from [Link]

  • News-Medical.Net. (2021, May 25). Could 6′,6′-difluoro-aristeromycin (DFA) have broad-spectrum antiviral potential against coronaviruses?. Retrieved from [Link]

  • Shipman, C. Jr., et al. (1976). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness? Antimicrobial Agents and Chemotherapy, 9(1), 120-127. Retrieved from [Link]

  • Tortorici, M. A., et al. (2022). Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2. mBio, 13(5), e0193222. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Retrieved from [Link]

  • Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. Retrieved from [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. Retrieved from [Link]

  • Medsask. (2025). What is the mechanism of action of abacavir (nucleoside reverse transcriptase inhibitor)?. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and in vitro metabolic stabilities of tenofovir and tenofovir prodrugs. Retrieved from [Link]

  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-1948. Retrieved from [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined?. Retrieved from [Link]

  • Canard, B., & Ferron, F. (2021). Nucleosides and emerging viruses: A new story. Current Opinion in Virology, 50, 107-116. Retrieved from [Link]

  • Whitley, R. J., & Gnann, J. W. Jr. (2019). Antiviral Agents. In Mandell, Douglas, and Bennett's Principles and Practice of Infectious Diseases (9th ed.). Elsevier. Retrieved from [Link]

  • Medscape. (n.d.). abacavir (Rx). Retrieved from [Link]

  • Flexner, C. (1998). Measuring the effectiveness of antiretroviral agents. AIDS, 12 Suppl A, S51-S56. Retrieved from [Link]

  • Soriano, V., et al. (2015). Effect of abacavir on sustained virologic response to HCV treatment in HIV/HCV co-infected patients, Cohere in Eurocoord. Journal of Antimicrobial Chemotherapy, 70(11), 3141-3146. Retrieved from [Link]

Sources

A Comparative Guide to Catalysts in the Asymmetric Synthesis of Cyclopentanes: Performance and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The enantioselective synthesis of cyclopentane rings is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals and the exploration of complex natural products. This guide provides a comprehensive comparison of the leading catalytic systems for achieving high stereocontrol in cyclopentane construction. We will delve into the performance and mechanistic nuances of both transition metal and organocatalytic approaches, offering researchers, scientists, and drug development professionals a critical evaluation of the available synthetic tools. The discussion is grounded in experimental data, providing a clear rationale for catalyst selection and reaction design.

Introduction: The Significance of Chiral Cyclopentanes in Research and Development

The cyclopentane motif is a ubiquitous structural feature in a vast array of biologically active molecules, from prostaglandins to steroids and alkaloids. The precise three-dimensional arrangement of substituents on the five-membered ring is often critical for their biological function, making the development of stereoselective synthetic methods a paramount objective. The challenge lies in controlling the formation of multiple stereocenters on a flexible carbocyclic scaffold. In recent decades, asymmetric catalysis has emerged as the most powerful and elegant solution to this challenge, offering efficient routes to enantiomerically enriched cyclopentanes. This guide will compare and contrast the two major pillars of asymmetric catalysis in this context: transition metal catalysis and organocatalysis, focusing on their performance, mechanistic underpinnings, and practical applications.

Transition Metal Catalysis for Asymmetric Cyclopentane Synthesis

Transition metal catalysts offer a diverse range of reactivity for the construction of cyclopentane rings, often proceeding through well-defined catalytic cycles that allow for rational ligand design and optimization.

Palladium-Catalyzed [3+2] Cycloaddition of Trimethylenemethane (TMM) Donors

Mechanism and Rationale: The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to a TMM precursor, typically a substituted allyl acetate, to generate a π-allylpalladium(II) intermediate. Subsequent elimination of a leaving group forms the key zwitterionic TMM-Pd complex. This complex then undergoes a [3+2] cycloaddition with an electron-deficient olefin. The enantioselectivity is controlled by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the olefin approach to the TMM ligand.[2]

G Pd(0)Ln Pd(0)Ln π-allyl-Pd(II)Ln π-allyl-Pd(II)Ln Pd(0)Ln->π-allyl-Pd(II)Ln TMM-Pd(II)Ln TMM-Pd(II)Ln π-allyl-Pd(II)Ln->TMM-Pd(II)Ln Elimination TMM-Pd(II)L*n TMM-Pd(II)L*n Cycloaddition TS Cycloaddition TS Pd(II)-cyclopentyl Pd(II)-cyclopentyl Cycloaddition TS->Pd(II)-cyclopentyl Chiral Cyclopentane Chiral Cyclopentane Pd(II)-cyclopentyl->Chiral Cyclopentane Reductive Elimination Pd(0)L*n Pd(0)L*n Pd(II)-cyclopentyl->Pd(0)L*n Catalyst Regeneration TMM precursor TMM precursor TMM precursor->Pd(0)Ln Oxidative Addition Olefin Olefin Olefin->Cycloaddition TS TMM-Pd(II)Ln->Cycloaddition TS [3+2] Cycloaddition G Rh(I)L*n Rh(I)L*n Rh(III)-cyclopropyl Rh(III)-cyclopropyl Rh(I)L*n->Rh(III)-cyclopropyl Rhodacyclohexene Rhodacyclohexene Rh(III)-cyclopropyl->Rhodacyclohexene Ring Expansion Chiral Cyclopentane Chiral Cyclopentane Rhodacyclohexene->Chiral Cyclopentane Reductive Elimination Chiral Cyclopentane->Rh(I)L*n Catalyst Regeneration Vinylcyclopropane Vinylcyclopropane Vinylcyclopropane->Rh(I)L*n Oxidative Cyclization G Cu(II)L* Cu(II)L* Cu-complexed D-A cyclopropane Cu-complexed D-A cyclopropane Cu(II)L*->Cu-complexed D-A cyclopropane Zwitterionic Intermediate Zwitterionic Intermediate Cu-complexed D-A cyclopropane->Zwitterionic Intermediate Ring Opening Nucleophilic Attack Nucleophilic Attack Zwitterionic Intermediate->Nucleophilic Attack Chiral Cyclopentane Chiral Cyclopentane Nucleophilic Attack->Chiral Cyclopentane Cyclization Chiral Cyclopentane->Cu(II)L* Catalyst Regeneration D-A Cyclopropane D-A Cyclopropane D-A Cyclopropane->Cu(II)L* Coordination Nucleophile Nucleophile Nucleophile->Nucleophilic Attack G Catalyst Catalyst Iminium Ion Iminium Ion Catalyst->Iminium Ion α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde α,β-Unsaturated Aldehyde->Iminium Ion Michael Addition Michael Addition Iminium Ion->Michael Addition Enamine Intermediate Enamine Intermediate Michael Addition->Enamine Intermediate Tautomerization Intramolecular Cyclization Intramolecular Cyclization Enamine Intermediate->Intramolecular Cyclization Chiral Cyclopentane Chiral Cyclopentane Intramolecular Cyclization->Chiral Cyclopentane Hydrolysis Chiral Cyclopentane->Catalyst Catalyst Regeneration Nucleophile Nucleophile Nucleophile->Michael Addition G CPA Catalyst (A-) CPA Catalyst (A-) Protonated Divinyl Ketone Protonated Divinyl Ketone CPA Catalyst (A-)->Protonated Divinyl Ketone Protonation Divinyl Ketone Divinyl Ketone Divinyl Ketone->Protonated Divinyl Ketone Electrocyclization Electrocyclization Protonated Divinyl Ketone->Electrocyclization 4π-Conrotatory Electrocyclization Cyclopentenyl Cation Cyclopentenyl Cation Electrocyclization->Cyclopentenyl Cation Chiral Cyclopentenone Chiral Cyclopentenone Cyclopentenyl Cation->Chiral Cyclopentenone Deprotonation Chiral Cyclopentenone->CPA Catalyst (A-) Catalyst Regeneration

Sources

A Comparative Guide to Analytical Techniques for Chiral Purity Determination of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chirality in Cyclopentane-Based Pharmaceuticals

Cyclopentane rings are a common structural motif in a multitude of biologically active molecules, including prostaglandins and their analogues, antiviral agents like carbocyclic nucleosides, and various pharmaceutical intermediates.[1] The stereochemistry of these molecules is paramount, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities, metabolic pathways, and toxicological profiles. Consequently, the accurate determination of chiral purity is a non-negotiable aspect of drug development and quality control, mandated by regulatory agencies worldwide. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present supporting data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Chromatographic Approaches: A Tale of Three Phases

The separation of enantiomers via chromatographic techniques relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector. This interaction leads to differential retention times, allowing for the quantification of each stereoisomer. The choice between HPLC, SFC, and GC is largely dictated by the physicochemical properties of the cyclopentane derivative , as well as desired performance characteristics such as speed, resolution, and environmental impact.

Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is a robust and widely utilized technique for the enantioseparation of a broad range of compounds, including non-volatile and polar cyclopentane derivatives.[2] The versatility of HPLC lies in the vast array of commercially available chiral stationary phases (CSPs) and the ability to operate in different modes, such as normal-phase, reversed-phase, and polar organic mode.

Principle of Separation: In chiral HPLC, a solution of the cyclopentane derivative is passed through a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as derivatives of cellulose and amylose, are particularly effective for a wide range of chiral compounds and are a common first choice for method development.[3] The separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector.[3]

Experimental Protocol: Chiral HPLC of Prostaglandin Analogues

Prostaglandins, which feature a cyclopentane core, are a prime example of where chiral purity is critical. The following protocol is a general guideline for the separation of prostaglandin enantiomers.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel OJ-RH (150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of acetonitrile, methanol, and water (pH adjusted to 4 with a suitable acid). The exact ratio is optimized for each specific prostaglandin.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-40 °C. For some prostaglandin enantiomers, a higher temperature may be required to achieve adequate resolution.[4]

  • Detection: UV at an appropriate wavelength for the analyte.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

Causality in Method Development: The choice of a reversed-phase chiral column (OJ-RH) is suitable for the relatively polar nature of prostaglandins.[4] The acidic pH of the mobile phase is crucial for suppressing the ionization of the carboxylic acid functionality present in many prostaglandins, leading to better peak shape and retention. The organic modifiers (acetonitrile and methanol) are adjusted to fine-tune the retention and selectivity of the separation.

Chiral Supercritical Fluid Chromatography (SFC): The Fast and "Green" Alternative

Chiral SFC has emerged as a powerful and often preferred alternative to HPLC for chiral separations, particularly in high-throughput screening environments.[5] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase component.

Principle of Separation: Similar to HPLC, SFC relies on chiral stationary phases to resolve enantiomers. The use of supercritical CO2, often modified with a small amount of an organic solvent (co-solvent) like methanol or ethanol, results in a mobile phase with low viscosity and high diffusivity.[6] This allows for faster separations and higher efficiencies compared to HPLC.[7]

Experimental Protocol: Chiral SFC of a Boc-Protected Diaminocyclopentane

The following protocol is a general method for the chiral separation of a (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane intermediate.[8]

  • Instrumentation: An SFC system with a back-pressure regulator and a UV detector.

  • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based column.[8]

  • Mobile Phase: Supercritical CO2 and a co-solvent (e.g., Methanol).

  • Gradient: A typical gradient might start at 5% co-solvent and increase to 40% over a few minutes.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the co-solvent at a concentration of approximately 1 mg/mL.[8]

Causality in Method Development: The amylose-based CSP is selected for its broad applicability in separating chiral amines and amides. The percentage of the co-solvent is a critical parameter for optimizing the separation; a higher percentage generally leads to shorter retention times.[8] The back pressure and temperature are optimized to ensure the mobile phase remains in a supercritical state and to fine-tune the separation.

Chiral Gas Chromatography (GC): The Specialist for Volatile Derivatives

Chiral GC is the technique of choice for the enantiomeric separation of volatile and thermally stable cyclopentane derivatives. For non-volatile compounds, derivatization to increase volatility is often necessary.

Principle of Separation: Chiral GC utilizes a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are the most common CSPs in chiral GC.[9] The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin cavity.

Experimental Protocol: General Approach for Chiral GC

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A capillary column coated with a derivatized cyclodextrin (e.g., Rt-βDEX).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to elute the analytes.

  • Injector and Detector Temperature: Set to ensure proper volatilization of the sample and prevent condensation.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent. If necessary, perform a derivatization reaction (e.g., esterification, acylation) to increase the volatility of the cyclopentane derivative.

Causality in Method Development: The choice of the specific cyclodextrin derivative and the temperature program are the most critical parameters for achieving separation in chiral GC. The temperature program is optimized to balance resolution and analysis time; a slower ramp rate generally improves resolution but increases the run time.

Spectroscopic Approach: A Different Perspective

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: Separation-Free Analysis

Chiral NMR spectroscopy offers a distinct advantage over chromatographic techniques as it does not require physical separation of the enantiomers. Instead, it relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.

Principle of Analysis: When a chiral cyclopentane derivative is mixed with a CSA in an NMR solvent, they form rapidly equilibrating diastereomeric complexes. These complexes have different magnetic environments, leading to separate NMR signals for each enantiomer. The enantiomeric excess (%ee) can then be determined by integrating the corresponding signals.[10]

Experimental Protocol: General Procedure for Chiral NMR

  • Instrumentation: A high-field NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh the cyclopentane derivative and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of mandelic acid or a macrocyclic compound).[10]

    • Acquire the ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved pair of signals corresponding to the two enantiomers and integrate their areas to calculate the enantiomeric ratio.

Causality in Method Development: The choice of the CSA and the solvent is crucial for successful enantiodiscrimination. The CSA must have appropriate functional groups to interact with the analyte through mechanisms like hydrogen bonding or π-π stacking. The solvent can also influence the stability and geometry of the diastereomeric complexes.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of the most appropriate analytical technique for determining the chiral purity of a cyclopentane derivative is a multi-faceted decision that depends on the specific requirements of the analysis.

FeatureChiral HPLCChiral SFCChiral GCChiral NMR
Applicability Broad; non-volatile & polar compoundsBroad; polar compoundsVolatile or derivable compoundsSoluble compounds
Speed Moderate to slowFastFastVery fast (per sample)
Resolution Good to excellentGood to excellentExcellentDepends on CSA & analyte
Sensitivity HighHighVery high (with FID/MS)Lower
Solvent Consumption HighLowVery lowVery low
Environmental Impact High (organic solvents)Low (uses CO₂)LowLow
Throughput ModerateHighHighHigh
Quantitative Accuracy ExcellentExcellentGood to excellentGood
Method Development Can be time-consumingCan be time-consumingRequires volatilityRequires screening of CSAs

Key Considerations:

  • For high-throughput screening and preparative separations , chiral SFC is often the superior choice due to its speed and reduced solvent usage.[11]

  • For routine quality control of non-volatile drug substances and products , chiral HPLC remains a reliable and well-validated technique.[6]

  • For volatile cyclopentane derivatives or those that can be easily derivatized , chiral GC offers excellent resolution and sensitivity.

  • For rapid, preliminary screening of enantiomeric excess without the need for method development on a chromatographic system , chiral NMR is an invaluable tool.

Visualizing the Workflow

Chromatographic Method Development Workflow

cluster_0 Analyte Characterization cluster_1 Technique Selection cluster_2 Method Development cluster_3 Validation & Analysis A Assess Physicochemical Properties (Volatility, Polarity, Functional Groups) B Chiral GC (Volatile/Derivatizable) A->B Volatile C Chiral HPLC/SFC (Non-Volatile/Polar) A->C Non-Volatile D Chiral NMR (Rapid Screen) A->D All Types E Select CSP & Conditions (Column, Mobile Phase/Carrier Gas, Temp.) B->E C->E H Routine Analysis (Quantification of Enantiomeric Purity) D->H F Optimize Separation (Gradient, Flow Rate, Temp. Program) E->F G Method Validation (ICH Guidelines) F->G G->H

Caption: A generalized workflow for selecting and developing an analytical method for chiral purity determination.

Chiral Recognition Principle

cluster_0 Racemic Mixture cluster_1 Chiral Selector (CSP/CSA) cluster_2 Diastereomeric Complexes cluster_3 Analytical Signal R R-Enantiomer CS Chiral Selector R->CS S S-Enantiomer S->CS RC [R-Enantiomer]-[Selector] CS->RC SC [S-Enantiomer]-[Selector] CS->SC Signal Separated Peaks (Chromatography) or Shifted Signals (NMR) RC->Signal SC->Signal

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (CAS No. 174292-58-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven methodologies to ensure that waste streams containing this compound are managed responsibly, safeguarding both personnel and the environment.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is not currently classified as hazardous under the Globally Harmonized System (GHS), its toxicological properties have not been exhaustively investigated[1]. Therefore, it must be handled with the caution afforded to all laboratory chemicals.

The primary Safety Data Sheet (SDS) indicates that the material may be an irritant and potentially harmful if absorbed through the skin, inhaled, or ingested[1]. This necessitates a conservative approach to its management as waste.

Property Information Source
Chemical Name (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl esterSynblock[2]
CAS Number 174292-58-1Synblock[2]
Molecular Formula C₇H₁₂O₃Synblock[2]
Molecular Weight 144.17 g/mol Synblock[2]
GHS Classification Not classifiable based on currently available dataCayman Chemical[1]
Potential Hazards May be irritating to mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation.[1]Cayman Chemical[1]

Causality Behind Precaution: The lack of comprehensive toxicological data is a critical factor. In research and development, novel compounds often have unknown long-term health effects. Therefore, the standard operational procedure is to treat such unclassified substances as potentially hazardous, mandating containment and proper disposal to minimize exposure and environmental release. This aligns with the core principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard, which requires employers to protect laboratory workers from potential chemical hazards[3][4].

The Regulatory Imperative: EPA and OSHA Frameworks

The disposal of any laboratory chemical is not merely a matter of institutional policy but is governed by federal and state law.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for it from "cradle to grave"[5]. This means you are accountable for the waste from the moment it is generated until its final, safe disposal. While this specific ester is not a listed hazardous waste, if it is mixed with listed solvents (e.g., F-listed non-halogenated solvents like methanol or acetone), the entire mixture may be classified as hazardous waste[6][7][8].

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP)[4][9]. This plan must include procedures for the safe handling and disposal of hazardous chemicals. Adherence to the disposal protocols outlined here is a critical component of a compliant CHP.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste streams containing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester. This workflow ensures that all potential waste types are correctly segregated and processed according to established safety and regulatory protocols.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Pathway WasteGen Waste Containing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester Generated IsMixed Is the waste mixed with other chemicals? WasteGen->IsMixed SolidWaste Contaminated Labware (Gloves, Wipes, Glassware) WasteGen->SolidWaste Solid waste generated during handling PureWaste Pure or Aqueous Solution IsMixed->PureWaste No MixedWaste Mixture with Solvents IsMixed->MixedWaste Yes Container Select Appropriate, Labeled, Non-Halogenated Organic Waste Container PureWaste->Container MixedWaste->Container SolidContainer Designated Solid Hazardous Waste Bin SolidWaste->SolidContainer EHS Arrange Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor Container->EHS SolidContainer->EHS Incineration Disposal via High-Temperature Incineration at a Permitted Facility EHS->Incineration Typical Method

Caption: Decision workflow for the disposal of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester.

Step-by-Step Disposal Protocols

Protocol 1: Liquid Waste Collection

This protocol applies to the pure ester, reaction mixtures, and solutions containing the compound.

  • Identify the Waste Stream: Designate a specific waste container for non-halogenated organic waste. Never mix halogenated and non-halogenated solvents, as this significantly increases disposal costs and complexity[10].

  • Select a Container: Use a chemically resistant container (e.g., high-density polyethylene or glass) with a secure, vapor-tight screw cap. The container must be in good condition, free of leaks or cracks.

  • Label the Container: Proper labeling is a strict regulatory requirement[9]. Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all components, including "(1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester." Avoid abbreviations.

    • The approximate percentage of each component.

    • The date accumulation started.

  • Accumulate Waste: Add the waste to the container using a funnel to prevent spills. Keep the container closed at all times except when adding waste[5][11]. Store the container in a designated satellite accumulation area, which should be at or near the point of generation.

  • Arrange for Disposal: Once the container is nearly full (do not exceed 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal by a licensed waste management company[12].

Protocol 2: Disposal of Contaminated Solid Waste

This protocol covers items such as gloves, pipette tips, absorbent pads, and contaminated glassware.

  • Segregation: Collect all solid waste contaminated with the ester separately from regular trash.

  • Containment: Place the contaminated items in a designated solid hazardous waste container, typically a sturdy plastic pail with a lid or a properly lined cardboard box[10].

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminants.

  • Disposal: Once full, manage this container through your institution's EHS department for incineration.

Protocol 3: Management of Empty Containers

An "empty" container that held this ester is not considered regular trash until it is properly decontaminated.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol)[13][14].

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste according to Protocol 1[13]. This is a critical step, as the rinsate contains residual chemical.

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the appropriate glass or plastic recycling bin after removing or completely defacing the original label[14].

Protocol 4: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation. If the spill is large, evacuate the area.

  • Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and heavy rubber gloves[1].

  • Contain the Spill: Use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike and absorb the liquid.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Required Personal Protective Equipment (PPE)

When handling (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester in any capacity, including for disposal, the following PPE is mandatory to prevent exposure[1][15]:

  • Eye Protection: ANSI Z87.1-compliant safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Remove contaminated gloves promptly and wash hands with soap and plenty of water[1].

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If there is a risk of vapor inhalation during bulk transfer or spill cleanup, a NIOSH-approved respirator may be necessary[1].

By adhering to these scientifically grounded and regulatorily compliant procedures, you contribute to a culture of safety and responsibility. The principles of waste minimization, proper segregation, and compliant disposal are cornerstones of modern chemical research and development, ensuring that our innovations do not come at the cost of personal or environmental health.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]

  • University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to advancing drug development, our primary commitment is to safety and procedural excellence. This guide provides essential, immediate safety and logistical information for the handling of (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester (CAS No. 174292-58-1). The core principle of this guidance is proactive risk mitigation. Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious and comprehensive approach to personal protective equipment (PPE) is not just recommended, but imperative.[1]

This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation, ensuring that every protocol described is a self-validating system of safety.

Hazard Assessment: Understanding the Unknown

The primary challenge in defining PPE for (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester is the limited toxicological data. The Safety Data Sheet (SDS) states that the compound may be harmful by inhalation, ingestion, or skin absorption and may cause eye, skin, or respiratory system irritation.[1] This lack of comprehensive data necessitates treating the substance with a high degree of caution, assuming it to be more hazardous than documented until proven otherwise.

Chemical IdentifierDataSource
Chemical Name (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl esterSynblock[2]
CAS Number 174292-58-1Synblock[2]
Molecular Formula C₇H₁₂O₃Synblock[2]
Molecular Weight 144.17 g/mol Synblock[2]
Known Hazards May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. Toxicological properties have not been thoroughly investigated.Cayman Chemical[1]

Core PPE Directives: A Multi-Layered Defense

The selection of PPE is not a static choice but a dynamic assessment based on the scale and nature of the procedure. The following directives establish the baseline for safe handling.

Eye and Face Protection: The First Barrier
  • Causality: The ester functional group and the potential for aerosolization present a significant risk of eye irritation and injury.[1] Standard safety glasses are insufficient as they do not protect against splashes from all angles.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that form a tight seal around the eyes are mandatory for all handling procedures.[3][4]

    • Elevated Risk: When handling larger volumes (>50 mL) or performing operations with a high splash potential (e.g., heating, vortexing, or transferring under pressure), a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Hand Protection: Preventing Dermal Absorption
  • Causality: Skin contact is a primary route of exposure. The SDS notes that the substance may be harmful through skin absorption.[1] Furthermore, immediate washing for at least 15 minutes is recommended upon contact, underscoring the importance of preventing it in the first place.[1]

  • Protocol:

    • General Handling (Low Volume): For routine tasks involving small quantities, double-gloving with nitrile gloves is a reliable option.[4] Nitrile provides good splash resistance against a variety of chemicals.

    • Extended Use or High Volume: For prolonged handling or when working with larger quantities, butyl rubber gloves are recommended.[4] Butyl rubber offers superior resistance to esters and many organic solvents.

    • Glove Integrity: Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. Never reuse disposable gloves.

Body Protection: Shielding Against Contamination
  • Causality: Accidental spills can contaminate personal clothing, leading to prolonged and often unnoticed skin exposure.

  • Protocol:

    • Standard Use: A clean, flame-resistant laboratory coat is the minimum requirement. It should be fully buttoned with sleeves rolled down.

    • High-Splash Potential: For tasks involving larger volumes or significant splash risk, supplement the lab coat with a chemical-resistant apron made of materials like neoprene or PVC.[5]

    • Contamination Response: Contaminated clothing must be removed immediately, and the affected skin washed thoroughly with soap and water.[1]

Respiratory Protection: Mitigating Inhalation Risk
  • Causality: The SDS explicitly warns against breathing vapors, mists, or sprays, indicating a potential respiratory tract irritation risk.[1]

  • Protocol:

    • Primary Engineering Control: All work with (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester should be conducted within a certified chemical fume hood to control airborne levels.[1]

    • Secondary Respiratory Protection: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator is required.[1] For most scenarios, a half-mask or full-face air-purifying respirator (APR) with organic vapor (OV) cartridges is appropriate.[4][5]

    • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.

Operational and Disposal Plans

Procedural Workflow: Donning and Doffing PPE

A disciplined approach to putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Exit) D1 1. Lab Coat / Apron D2 2. Respirator (if required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves (outer glove over cuff) D3->D4 F1 1. Remove Outer Gloves F2 2. Remove Lab Coat / Apron F1->F2 F3 3. Remove Goggles / Face Shield F2->F3 F4 4. Remove Inner Gloves F3->F4 F5 5. Wash Hands Thoroughly F4->F5

Caption: Sequential workflow for donning and doffing PPE.

Emergency Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and contain the material.

  • PPE for Spills: As conditions warrant, wear a NIOSH-approved self-contained breathing apparatus, or respirator, and appropriate personal protection (rubber boots, safety goggles, and heavy rubber gloves).[1]

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels to absorb large spills.

  • Collection: Collect the absorbed material and place it into a designated, labeled chemical waste container for disposal.[1][7]

  • Ventilation: Ensure the affected area is well-ventilated after cleanup is complete.[6]

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing (1S,3S)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1][8] Do not pour this chemical down the drain.[7]

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the chemical should be considered hazardous waste and placed in a sealed, labeled container for proper disposal.[9]

PPE Selection Logic

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.

PPE_Selection Start Task Assessment Scale Scale of Operation? Start->Scale PPE_Low Standard PPE: - Lab Coat - Nitrile Gloves (Double) - Chemical Splash Goggles Scale->PPE_Low  Small Scale  (<1g, dilute solution) PPE_High Enhanced PPE: - Lab Coat + Chem-Resistant Apron - Butyl Rubber Gloves - Goggles + Face Shield Scale->PPE_High  Large Scale  (>1g, neat oil)   Aerosol Aerosol/Vapor Generation (e.g., heating, sonicating)? FumeHood Work in Fume Hood Aerosol->FumeHood Yes Aerosol->FumeHood No PPE_Low->Aerosol PPE_High->Aerosol Respirator Add NIOSH-Approved Respirator (Organic Vapor Cartridge) FumeHood->Respirator If hood is unavailable or insufficient

Caption: Decision tree for selecting task-specific PPE.

References

  • Cyclopentane-1-carboxylic acid methyl ester , ChemBK. [Link]

  • Safety Data Sheet: Cyclopentane , Carl ROTH. [Link]

  • Understanding Solvents and PPE for Chemical Safety , MCR Safety. [Link]

  • Cyclopentanecarboxylic acid, methyl ester , Organic Syntheses Procedure. [Link]

  • Personal Protective Equipment (PPE) , CHEMM. [Link]

  • Safety Data Sheet: cyclopentane , Chemos GmbH&Co.KG. [Link]

  • HAZARD SUMMARY - CYCLOPENTANE , New Jersey Department of Health. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals , DC Fine Chemicals. [Link]

  • MSDS Cyclopentane , Haldia Petrochemicals Ltd. [Link]

  • PPE For Chemical Handling With Example , Industrial Safety Tips. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.